N-Acetyl-S-ethyl-L-cysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-3-ethylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVHABSINROVJJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185313 | |
| Record name | L-Cysteine, N-acetyl-S-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31386-36-4 | |
| Record name | L-Cysteine, N-acetyl-S-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031386364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteine, N-acetyl-S-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Acetyl-S-ethyl-L-cysteine
Overview of the Synthetic Strategy
The proposed synthesis of N-Acetyl-S-ethyl-L-cysteine is approached via a two-step process:
-
S-alkylation of L-cysteine: The thiol group of L-cysteine is first ethylated to produce the intermediate, S-ethyl-L-cysteine.
-
N-acetylation of S-ethyl-L-cysteine: The amino group of S-ethyl-L-cysteine is then acetylated to yield the final product, this compound.
This strategy leverages well-documented reactions for the modification of cysteine, ensuring a high probability of success.
Experimental Protocols
Step 1: Synthesis of S-ethyl-L-cysteine
This protocol is adapted from methods for the S-alkylation of cysteine. The reaction involves the nucleophilic attack of the cysteine thiol on an ethylating agent.
Materials:
-
L-cysteine
-
Ethyl bromide (or ethyl iodide)
-
Sodium hydroxide
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve L-cysteine in an aqueous solution of sodium hydroxide. The base will deprotonate the thiol group, forming a thiolate which is a more potent nucleophile.
-
Cool the solution in an ice bath.
-
Slowly add ethyl bromide to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the solution with glacial acetic acid to a pH of approximately 5-6. This will protonate the unreacted starting material and the amino group of the product.
-
The product, S-ethyl-L-cysteine, can be isolated by precipitation or crystallization. Addition of a less polar solvent like ethanol may be required to induce precipitation.
-
Filter the solid product, wash with cold water and then diethyl ether, and dry under vacuum.
Step 2: Synthesis of this compound
This protocol is based on the common procedure for the N-acetylation of amino acids using acetic anhydride.[1][2][3]
Materials:
-
S-ethyl-L-cysteine (from Step 1)
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Cold water
-
Rectified spirit (ethanol)
Procedure:
-
Suspend S-ethyl-L-cysteine in a suitable solvent, such as acetic acid or an aqueous medium.
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.[1]
-
Slowly add acetic anhydride to the mixture with constant stirring. The reaction is typically performed at a controlled temperature, for instance, maintained at 60°C for about 20 minutes.[1]
-
After the reaction is complete, the crude product can be precipitated by pouring the reaction mixture into a large volume of cold water.
-
Filter the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system, such as a mixture of rectified spirit and water (1:1).[1]
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material | Key Reagents | Intermediate/Product | Expected Physical State |
| 1 | L-cysteine | Ethyl bromide, Sodium hydroxide | S-ethyl-L-cysteine | White crystalline solid |
| 2 | S-ethyl-L-cysteine | Acetic anhydride, Sulfuric acid | This compound | White crystalline solid |
Visualization of Experimental Workflow and Potential Signaling Pathway
Synthesis Workflow
Caption: A diagram illustrating the two-step synthesis of this compound.
Potential Biological Signaling Pathway
N-acetylcysteine and its derivatives are known to act as precursors for L-cysteine, which in turn is a substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[4][5] It is plausible that this compound follows a similar metabolic fate, where it is deacetylated and the S-ethyl group is potentially cleaved to release L-cysteine. The released L-cysteine can then be incorporated into glutathione.
Caption: A proposed metabolic pathway for this compound.
Conclusion
This technical guide outlines a feasible and detailed synthetic protocol for this compound, based on well-established chemical reactions. The provided workflow and potential biological pathway diagrams offer a clear visual representation of the synthesis and its potential relevance in drug development. Researchers are encouraged to optimize the described reaction conditions and purification procedures to achieve the desired yield and purity of the final compound. Further studies will be necessary to fully elucidate the biological activity and metabolic fate of this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of N-Acetyl-S-ethyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-S-ethyl-L-cysteine (NASEC) is a sulfur-containing amino acid derivative with significant therapeutic potential. This technical guide delineates the core mechanism of action of NASEC, focusing on its metabolic activation and the subsequent pharmacological effects of its primary metabolite, S-ethyl-L-cysteine (SEC). Drawing upon available preclinical data, this document details the enzymatic conversion of NASEC, its influence on key inflammatory and oxidative stress signaling pathways, and provides an overview of the experimental methodologies used to elucidate these actions. Quantitative data are presented to support the described mechanisms, and logical and metabolic pathways are visualized to facilitate a comprehensive understanding.
Introduction
This compound (NASEC) is a derivative of the amino acid L-cysteine, characterized by an N-acetyl group and an S-ethyl substitution. While research on NASEC is not as extensive as that on its analogue, N-acetylcysteine (NAC), its unique structural modification suggests a distinct pharmacokinetic and pharmacodynamic profile. The primary mechanism of action of NASEC is predicated on its role as a prodrug, delivering its active metabolite, S-ethyl-L-cysteine (SEC), to target tissues. This guide will explore the metabolic activation of NASEC and the subsequent antioxidant, anti-inflammatory, and neuroprotective effects of SEC.
Metabolic Activation of this compound
The initial and critical step in the mechanism of action of NASEC is its deacetylation to form S-ethyl-L-cysteine (SEC). This biotransformation is catalyzed by the enzyme acylase I.
Enzymatic Deacetylation by Acylase I
Acylase I is an enzyme that catalyzes the hydrolysis of N-acyl-L-amino acids. Studies have shown that N-acetyl-S-alkyl-L-cysteines with short, unbranched S-alkyl substituents are good substrates for acylase I.[1][2][3] The S-ethyl group of NASEC falls into this category, indicating that NASEC is efficiently converted to SEC in tissues where acylase I is present, such as the kidney and liver.[4][5]
Further Metabolism of S-ethyl-L-cysteine
Following its formation, S-ethyl-L-cysteine (SEC) can undergo further metabolic transformations, primarily through transamination and S-oxidation pathways.
-
Transamination: SEC can be a substrate for transaminases, such as cysteine aminotransferase (which may be identical to aspartate aminotransferase), leading to the formation of its corresponding α-keto acid, 3-(ethylthio)pyruvate.[6][7] This pathway is a common route for the metabolism of L-cysteine and its S-substituted derivatives.[8][9][10]
-
S-Oxidation: The sulfur atom of SEC is susceptible to oxidation, a common metabolic fate for S-alkyl-cysteines. This process can lead to the formation of S-ethyl-L-cysteine sulfoxide.
Core Pharmacological Mechanisms of Action
The therapeutic effects of NASEC are primarily attributed to the biological activities of its metabolite, SEC. These activities are centered around its antioxidant, anti-inflammatory, and neuroprotective properties.
Antioxidant Activity
SEC exhibits potent antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: The thiol group in cysteine derivatives can directly scavenge reactive oxygen species (ROS).
-
Inhibition of NADPH Oxidase: SEC has been shown to suppress the expression of NADPH oxidase subunits, such as p47phox and gp91phox.[3][11] NADPH oxidase is a major source of cellular ROS, and its inhibition leads to a reduction in oxidative stress.
Anti-inflammatory Activity
SEC modulates key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
-
Inhibition of the NF-κB Pathway: S-allyl-cysteine (SAC), a close structural analog of SEC, has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[12] SEC is also reported to suppress the NF-κB pathway.[3][11]
-
Modulation of the MAPK Pathway: SEC has been demonstrated to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[3][11] The MAPK signaling cascade plays a crucial role in the inflammatory response.
Neuroprotective Effects
SEC has demonstrated neuroprotective properties in preclinical models. Studies on structurally related S-alkyl-cysteines suggest that these compounds can protect neurons from various insults. The neuroprotective effects of SEC are likely mediated through its antioxidant and anti-inflammatory activities, as well as potential modulation of other neuroprotective pathways.[5][13]
Quantitative Data
The following tables summarize the quantitative data from a preclinical study investigating the effects of S-ethyl-L-cysteine (SEC) in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.[3][11]
Table 1: Effect of SEC on Lung Myeloperoxidase (MPO) Activity and Neutrophil Count
| Treatment Group | MPO Activity (U/g tissue) | Neutrophil Count (x10⁴/mL) |
| Control | 1.2 ± 0.2 | 2.1 ± 0.4 |
| LPS | 5.8 ± 0.7 | 15.6 ± 2.1 |
| LPS + SEC (0.5%) | 3.5 ± 0.5 | 9.8 ± 1.5 |
| LPS + SEC (1%) | 2.4 ± 0.4 | 6.5 ± 1.1 |
Table 2: Effect of SEC on Lung Pro-inflammatory Cytokines
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Control | 35 ± 5 | 28 ± 4 |
| LPS | 152 ± 18 | 125 ± 15 |
| LPS + SEC (0.5%) | 98 ± 12 | 85 ± 10 |
| LPS + SEC (1%) | 65 ± 8 | 55 ± 7 |
Table 3: Effect of SEC on Lung Oxidative Stress Markers
| Treatment Group | ROS Level (fluorescence intensity) | GSH Content (nmol/mg protein) |
| Control | 100 ± 12 | 25.4 ± 3.1 |
| LPS | 285 ± 35 | 14.2 ± 2.5 |
| LPS + SEC (0.5%) | 180 ± 22 | 19.8 ± 2.8 |
| LPS + SEC (1%) | 135 ± 18 | 22.5 ± 3.0 |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to investigate the mechanism of action of S-ethyl-L-cysteine.
LPS-Induced Acute Lung Injury Model
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Injury: Mice are administered lipopolysaccharide (LPS) from Escherichia coli via intratracheal or intranasal instillation to induce acute lung injury.[14]
-
Treatment: S-ethyl-L-cysteine is typically administered in drinking water or via oral gavage.
-
Assessment of Injury:
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to measure total and differential cell counts (e.g., neutrophils) and protein concentration as an indicator of alveolar-capillary barrier permeability.
-
Myeloperoxidase (MPO) Assay: Lung tissue homogenates are used to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BAL fluid or lung homogenates are quantified using ELISA.
-
Oxidative Stress Markers: Lung tissue is analyzed for markers of oxidative stress, such as reactive oxygen species (ROS) levels (e.g., using DCFDA) and glutathione (GSH) content.
-
Histopathology: Lung tissue sections are stained with hematoxylin and eosin (H&E) to assess lung injury, including edema, inflammation, and alveolar damage.
-
Western Blot Analysis for Signaling Pathways
-
Sample Preparation: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, NF-κB p65) and their total forms. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.[15][16][17][18]
In Vitro Neuroprotection Assays
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.
-
Induction of Neurotoxicity: Neurotoxicity is induced using agents such as 6-hydroxydopamine (6-OHDA), MPP+, or by inducing oxidative stress (e.g., with H₂O₂).[1]
-
Treatment: Cells are pre-treated with various concentrations of SEC before the addition of the neurotoxin.
-
Assessment of Cell Viability: Cell viability is assessed using assays such as the MTT assay or LDH release assay.
-
Measurement of Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like DCFDA.
-
Apoptosis Assays: Apoptosis can be evaluated by methods such as TUNEL staining or by measuring caspase activity.
Conclusion
The mechanism of action of this compound is primarily that of a prodrug, which is efficiently deacetylated by acylase I to release its active metabolite, S-ethyl-L-cysteine. SEC, in turn, exerts potent antioxidant and anti-inflammatory effects by inhibiting key signaling pathways, including NADPH oxidase, NF-κB, and MAPK. These actions translate into protective effects in preclinical models of inflammatory and neurodegenerative conditions. The data presented in this guide provide a solid foundation for further research and development of NASEC as a novel therapeutic agent. Future studies should focus on elucidating the complete metabolic profile of SEC, determining its pharmacokinetic parameters, and conducting further efficacy studies in a broader range of disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-Intake of S-Ethyl Cysteine and S-Methyl Cysteine Improved LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transaminative metabolism of L-cysteine in guinea pig liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism ofL-cysteine via transamination pathway (3-mercaptopyruvate pathway) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dokumen.pub [dokumen.pub]
- 9. The transamination of L-cystathionine, L-cystine and related compounds by a bovine kidney transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S- aminoethyl- l -cysteine transaminase from bovine brain: purification to homogeneity and assay of activity in different regions of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
N-Acetyl-S-ethyl-L-cysteine and its Analogs as Potent Glutathione Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione (GSH), the most abundant endogenous antioxidant, is critical for cellular defense against oxidative stress. Direct supplementation with GSH is hampered by poor bioavailability. N-acetylcysteine (NAC), a widely used precursor, also exhibits limitations in cellular uptake. This technical guide explores N-Acetyl-S-ethyl-L-cysteine (NASELC) and its more extensively studied analog, N-Acetylcysteine Ethyl Ester (NACET), as superior strategies for augmenting intracellular GSH levels. Due to a significant body of available research, this guide will focus predominantly on NACET, a lipophilic derivative of NAC that demonstrates enhanced cell permeability and markedly greater efficacy in elevating GSH concentrations across various tissues, including the brain. We will delve into the core mechanisms of action, present comparative quantitative data, provide detailed experimental protocols, and visualize key pathways to offer a comprehensive resource for researchers and drug development professionals in the field of oxidative stress modulation.
Introduction: The Challenge of Glutathione Augmentation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathophysiology of numerous diseases. Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the cornerstone of the cellular antioxidant defense system. However, oral GSH supplementation is largely ineffective due to enzymatic degradation in the gastrointestinal tract.
N-acetylcysteine (NAC) has long been the standard therapeutic agent for replenishing intracellular cysteine, the rate-limiting amino acid for GSH synthesis.[1][2] Despite its utility, the hydrophilic nature of NAC restricts its cellular permeability, necessitating high doses to achieve therapeutic effects.[3] This has driven the development of more lipophilic NAC derivatives to improve bioavailability and efficacy.
While the user's query specified this compound (NASELC), the available scientific literature on this specific S-alkylated derivative as a direct GSH precursor is limited. In contrast, the ethyl ester derivative, N-Acetylcysteine Ethyl Ester (NACET), has been extensively investigated and has demonstrated significant advantages over NAC. This guide will therefore focus on the comprehensive data available for NACET as a representative of advanced cysteine prodrugs, providing a robust framework for understanding their potential.
Mechanism of Action: Enhanced Cellular Delivery and GSH Synthesis
The primary advantage of NACET over NAC lies in its increased lipophilicity, which facilitates passive diffusion across cell membranes. Once inside the cell, NACET is rapidly hydrolyzed by intracellular esterases to release NAC and subsequently L-cysteine.[4][5] This intracellular delivery of L-cysteine directly fuels the synthesis of glutathione.
Signaling Pathway: The Keap1-Nrf2 Axis
Beyond serving as a cysteine donor, NACET has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Cysteine residues within Keap1 act as sensors for electrophilic and oxidative stress. It is proposed that the thiol group of NAC, liberated from NACET intracellularly, can directly interact with Keap1, leading to a conformational change that releases Nrf2.[6] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including those involved in GSH synthesis and regeneration.
Data Presentation: Quantitative Comparison of NACET and NAC
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of NACET and NAC in elevating glutathione levels.
Table 1: In Vitro Comparison of NACET and NAC on Intracellular Glutathione and Cysteine Levels in ARPE-19 Cells [3]
| Compound | Concentration | Intracellular GSH (nmol/mg protein) | Intracellular Cysteine (nmol/mg protein) |
| Control | - | ~150 | ~5 |
| NAC | 1 mM | No significant increase | No significant increase |
| NACET | 0.2 mM | ~250 | ~15 |
| NACET | 1 mM | ~320 | ~25 |
Table 2: In Vivo Comparison of NACET and NAC on Glutathione Levels in Rat Tissues [5]
| Treatment (Oral Administration) | Liver GSH (µmol/g tissue) | Kidney GSH (µmol/g tissue) | Heart GSH (µmol/g tissue) | Brain GSH (µmol/g tissue) |
| Control | 7.8 ± 0.5 | 4.5 ± 0.3 | 2.1 ± 0.2 | 2.5 ± 0.2 |
| NAC (50 mg/kg) | No significant increase | No significant increase | No significant increase | No significant increase |
| NACET (50 mg/kg) | 10.2 ± 0.7 | 5.9 ± 0.4 | 2.8 ± 0.3 | 3.1 ± 0.2 |
*p < 0.05 compared to control
Table 3: Bioavailability and Half-life of NACET vs. NAC [4]
| Compound | Oral Bioavailability | Half-life (t1/2) |
| NAC | < 10% | ~1.5 hours |
| NACET | ~60-80% | Shorter plasma half-life due to rapid cellular uptake |
Experimental Protocols
Measurement of Glutathione Levels by HPLC
This protocol provides a general framework for the quantification of reduced (GSH) and oxidized (GSSG) glutathione in biological samples.
Materials:
-
Metaphosphoric acid (MPA)
-
Perchloric acid (PCA)
-
o-phthalaldehyde (OPA)
-
N-ethylmaleimide (NEM) for GSSG measurement
-
HPLC system with fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize in ice-cold 5% MPA or 1 M PCA.
-
For cell samples, lyse cells in the chosen acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization (for fluorescence detection):
-
Adjust the pH of the supernatant to ~8.0 with NaOH.
-
Add OPA solution and incubate in the dark at room temperature for 15 minutes.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate GSH and GSSG using a C18 column with an appropriate mobile phase gradient (e.g., sodium acetate buffer and methanol).
-
Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~420 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of GSH and GSSG.
-
Calculate the concentrations in the samples based on the peak areas from the chromatograms.
-
In Vitro Assessment of Antioxidant Activity in Cell Culture
This protocol outlines a general procedure for evaluating the cytoprotective effects of NACET against oxidative stress in a cell line such as ARPE-19.[3]
Materials:
-
ARPE-19 cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
NACET and NAC
-
An oxidizing agent (e.g., hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH))
-
Cell viability assay (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed ARPE-19 cells in 96-well plates at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of NACET or NAC and incubate for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Add the oxidizing agent (e.g., 500 µM H₂O₂) to the wells and incubate for a duration determined by preliminary experiments (e.g., 4 hours).
-
Assessment of Cell Viability: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
In Vivo Evaluation in an Animal Model
This protocol describes a general approach for assessing the in vivo efficacy of orally administered NACET in a rat model.[5]
Materials:
-
Sprague-Dawley rats
-
NACET and NAC dissolved in a suitable vehicle (e.g., water)
-
Oral gavage needles
-
Anesthesia
-
Tissue homogenization equipment
-
Reagents and equipment for GSH measurement (as in Protocol 4.1)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign the animals to different treatment groups (e.g., vehicle control, NAC, NACET). Administer the compounds by oral gavage at the desired dosage for a specified duration (e.g., daily for 14 days).
-
Tissue Collection: At the end of the treatment period, euthanize the animals under anesthesia. Perfuse the circulatory system with ice-cold saline. Collect the tissues of interest (e.g., liver, brain, kidney) and immediately freeze them in liquid nitrogen.
-
Tissue Processing and Analysis: Homogenize the frozen tissues and measure the GSH levels using the HPLC method described in Protocol 4.1.
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA) to determine the significance of the differences between the treatment groups.
Mandatory Visualizations
Diagram 1: Metabolic Pathway of NACET to Glutathione
Caption: Intracellular conversion of NACET to L-cysteine and subsequent glutathione synthesis.
Diagram 2: Nrf2 Signaling Pathway Activation by NACET-derived Cysteine
Caption: NACET-derived cysteine modifies Keap1, leading to Nrf2 activation and antioxidant gene expression.
Diagram 3: Experimental Workflow for Comparative Antioxidant Efficacy
Caption: A logical workflow for the comprehensive comparison of antioxidant efficacy.
Conclusion
The development of N-Acetylcysteine Ethyl Ester (NACET) represents a significant advancement in the strategy of augmenting intracellular glutathione levels. Its superior lipophilicity and subsequent enhanced bioavailability make it a more potent and efficient precursor to cysteine compared to the conventional N-acetylcysteine (NAC). The ability of NACET to not only directly fuel GSH synthesis but also to activate the protective Nrf2 signaling pathway further underscores its therapeutic potential. While direct research on this compound (NASELC) as a glutathione precursor is not as prevalent, the principles of enhancing lipophilicity to improve cellular delivery likely apply. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore NACET and other novel cysteine prodrugs in the ongoing effort to combat diseases rooted in oxidative stress. Further investigation into the specific pharmacological profiles of S-alkylated derivatives like NASELC is warranted to fully understand their potential in this therapeutic landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Theoretical Modeling Framework for the Activity of N-Acetyl-S-ethyl-L-cysteine and Related Antioxidant Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the theoretical modeling of N-Acetyl-S-ethyl-L-cysteine (NASEC) activity. Given the limited direct research on NASEC, this document establishes a modeling strategy based on the extensive studies of its parent compound, N-Acetyl-L-cysteine (NAC), and its prominent derivative, N-Acetyl-L-cysteine Ethyl Ester (NACET). The principles and protocols outlined herein are designed to enable researchers to computationally investigate the antioxidant potential, metabolic fate, and molecular interactions of NASEC and other novel cysteine derivatives.
Introduction: N-Acetyl-L-cysteine Derivatives and Their Antioxidant Mechanisms
N-Acetyl-L-cysteine (NAC) is a well-established antioxidant and a clinically significant mucolytic agent.[1][2] Its therapeutic effects are primarily attributed to its role as a precursor for L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[3][4] The antioxidant activity of NAC and its derivatives is multifaceted, involving several key mechanisms:
-
Glutathione Replenishment : By supplying cysteine, NAC boosts the intracellular synthesis of GSH, which directly neutralizes reactive oxygen species (ROS) and is a crucial cofactor for antioxidant enzymes.[4]
-
Direct ROS Scavenging : The sulfhydryl group (-SH) in NAC can directly react with and neutralize various free radicals, including hydroxyl radicals (•OH) and nitrogen dioxide (NO2).[1][4]
-
Disulfide Bond Disruption : NAC can reduce disulfide bonds in proteins, a mechanism central to its mucolytic action on mucus glycoproteins.[1][3]
-
Modulation of Inflammatory Pathways : NAC has been shown to reduce pro-inflammatory cytokines, an effect linked to its antioxidant properties.[2][5]
-
Hydrogen Sulfide (H₂S) Production : Recent evidence suggests that cysteine derived from NAC can be metabolized to produce H₂S and sulfane sulfur species, which are potent antioxidants.[6]
Structural modifications to NAC, such as the esterification of the carboxyl group to form NACET, have been explored to improve pharmacokinetic properties like lipophilicity and cell permeability, potentially enhancing its therapeutic efficacy.[7][8] This guide proposes a theoretical framework to predict the activity of this compound (NASEC), a derivative where the ethyl group is attached to the sulfur atom, a modification that fundamentally alters the reactive sulfhydryl group.
Theoretical Modeling Approaches
A multi-tiered computational approach is essential for a thorough in-silico investigation of NASEC activity. This involves a combination of quantum mechanics, molecular dynamics, and structure-activity relationship studies.
Density Functional Theory (DFT) is a powerful QM method for investigating the electronic structure and reactivity of molecules like NASEC.[9] DFT calculations can provide insights into:
-
Molecular Geometry and Stability : Optimization of the 3D structure to find the most stable conformation(s).
-
Electronic Properties : Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding electron-donating and -accepting capabilities.[10]
-
Reactivity Descriptors : Determination of chemical hardness, electronegativity, and electrophilicity index to predict reactivity.[11]
-
Reaction Mechanisms and Energetics : Modeling reaction pathways with ROS to calculate activation energies and reaction enthalpies, thereby predicting the kinetics and thermodynamics of antioxidant reactions.
-
Spectroscopic Properties : Calculation of vibrational frequencies (IR spectra) and NMR chemical shifts to aid in experimental characterization.[12]
MD simulations are used to study the dynamic behavior of molecules and their interactions with biological systems over time. For NASEC, MD simulations can be employed to:
-
Analyze Conformational Dynamics : Explore the flexibility of the molecule in different solvent environments (e.g., water, lipids).
-
Membrane Permeability : Simulate the interaction of NASEC with a model lipid bilayer to predict its ability to cross cell membranes, a critical factor for bioavailability.
-
Protein-Ligand Interactions : If a specific protein target is hypothesized, MD simulations can be used to study the binding mode, stability, and interaction energies of NASEC within the protein's active site.
Data Presentation: Comparative Molecular Properties
Quantitative data from theoretical modeling allows for direct comparison between different NAC derivatives. The tables below summarize key reported experimental and calculated properties for NAC and NACET, and propose essential parameters to be calculated for NASEC.
Table 1: Summary of Reported Properties for NAC and NACET
| Property | N-Acetyl-L-cysteine (NAC) | N-Acetyl-L-cysteine Ethyl Ester (NACET) | Reference |
|---|---|---|---|
| Molecular Weight | 163.20 g/mol | 191.25 g/mol | [13] |
| pKa (Thiol group) | ~9.5-9.9 | N/A (Esterified carboxyl) | [14] |
| Reactivity with H₂O₂ | t₁/₂: 8.81 ± 0.45 min | t₁/₂: 1.16 ± 0.18 min | [7] |
| Reactivity with t-BOOH | t₁/₂: 88.3 ± 4.51 min | t₁/₂: 12.2 ± 0.8 min | [7] |
| Key Feature | Cysteine precursor, direct scavenger | Increased lipophilicity and cell permeability |[4][7][8] |
Table 2: Proposed Theoretical Parameters for Modeling NASEC Activity
| Parameter | Description | Modeling Method | Rationale |
|---|---|---|---|
| Optimized Geometry | Lowest energy 3D structure and dihedral angles. | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides the foundational structure for all other calculations. |
| HOMO/LUMO Energies | Energy of the highest occupied and lowest unoccupied molecular orbitals. | DFT | Indicates the molecule's potential to donate or accept electrons, key to redox reactions. |
| Bond Dissociation Energy (BDE) | Energy required to homolytically cleave the S-C₂H₅ bond. | DFT | Predicts the likelihood of the ethyl group's removal to potentially regenerate a reactive thiol. |
| Reaction Enthalpies with ROS | Energy change for reactions with •OH, O₂•⁻, H₂O₂. | DFT | Determines the thermodynamic favorability of NASEC acting as a direct ROS scavenger. |
| Solvation Free Energy | Energy change when transferring the molecule from gas phase to solvent. | DFT with Solvation Model (e.g., SMD, PCM) | Predicts solubility in aqueous and lipid environments, relating to bioavailability. |
| Potential of Mean Force (PMF) | Free energy profile for crossing a model lipid bilayer. | MD Simulation | Quantifies the energy barrier for membrane permeation. |
Methodologies and Protocols
This section provides detailed, generalized protocols for the theoretical investigation of NASEC.
-
Molecule Building : Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView).
-
Geometry Optimization : Perform a full geometry optimization without constraints. A common and reliable method is the B3LYP functional with a 6-311+G(d,p) basis set.[10][11] The optimization should be performed in both the gas phase and in a simulated aqueous environment using an implicit solvation model (e.g., SMD).
-
Frequency Calculation : Perform a vibrational frequency analysis at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This also provides the theoretical IR spectrum.
-
Electronic Property Calculation : From the optimized structure, calculate key electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.
-
Reactivity Modeling :
-
Hydrogen Abstraction : Model the reaction pathway for the abstraction of a hydrogen atom from the alpha-carbon by a hydroxyl radical (•OH). Calculate the transition state and the activation energy.
-
S-C Bond Cleavage : Calculate the bond dissociation energy (BDE) of the S-C₂H₅ bond to assess the potential for metabolic activation.
-
-
System Setup :
-
Obtain the optimized NASEC structure and parameters from the DFT calculations. Use a force field compatible with small molecules (e.g., GAFF).
-
Construct a model lipid bilayer, such as dipalmitoylphosphatidylcholine (DPPC), solvated with water.
-
Place the NASEC molecule in the water layer of the simulation box.
-
-
Equilibration : Perform a multi-stage equilibration of the system. This typically involves an initial energy minimization, followed by short simulations under NVT (constant volume) and NPT (constant pressure) ensembles to allow the system to reach a stable temperature and pressure.
-
Production Simulation (Umbrella Sampling) :
-
To calculate the free energy of crossing the membrane, use an enhanced sampling technique like umbrella sampling.
-
Generate a series of starting configurations where NASEC is placed at different positions along the axis perpendicular to the membrane surface (the reaction coordinate).
-
Run independent simulations for each configuration, applying a harmonic "umbrella" potential to restrain the molecule at its position along the reaction coordinate.
-
-
Data Analysis :
-
Use the Weighted Histogram Analysis Method (WHAM) to combine the results from all umbrella windows and reconstruct the Potential of Mean Force (PMF) curve.
-
The PMF curve represents the free energy profile for NASEC as it crosses the membrane, with the height of the central barrier indicating the energy cost of permeation.
-
Visualizations: Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. buynacet.com [buynacet.com]
- 9. Density functional theory (DFT) studies in HDAC-based chemotherapeutics: Current findings, case studies and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Discovery and Development of N-Acetyl-L-cysteine Ethyl Ester (NACET): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-cysteine ethyl ester (NACET) is a promising lipophilic, cell-permeable derivative of N-acetylcysteine (NAC) with significantly enhanced pharmacokinetic properties. Developed to overcome the limitations of its parent compound, NAC, which suffers from low bioavailability, NACET efficiently crosses cellular membranes and delivers cysteine for the synthesis of the master antioxidant, glutathione (GSH). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental data related to NACET. It is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction: The Need for a Superior Cysteine Prodrug
N-acetylcysteine (NAC) has been a clinically utilized compound for decades, primarily as a mucolytic agent and an antidote for acetaminophen poisoning.[1] Its therapeutic potential is attributed to its ability to replenish intracellular cysteine levels, a rate-limiting step in the synthesis of glutathione (GSH). GSH is a critical endogenous antioxidant, playing a pivotal role in cellular defense against oxidative stress. However, the clinical efficacy of NAC has been hampered by its poor oral bioavailability, estimated to be around 6-10%.[1] This limitation prompted the exploration of more lipophilic derivatives that could enhance cellular uptake and therapeutic efficacy.
The esterification of the carboxyl group of NAC to create N-Acetyl-L-cysteine ethyl ester (NACET) was a strategic chemical modification aimed at increasing its lipophilicity and, consequently, its ability to permeate cell membranes.[1] This structural change has proven to be highly effective, leading to a significant improvement in its pharmacokinetic profile and antioxidant potential compared to NAC.[1]
Chemical Distinction: N-Acetyl-S-ethyl-L-cysteine vs. N-Acetyl-L-cysteine Ethyl Ester
It is crucial to distinguish between N-Acetyl-L-cysteine ethyl ester (NACET) and a similarly named but structurally different compound, this compound.
-
N-Acetyl-L-cysteine ethyl ester (NACET): The ethyl group is attached to the carboxyl group of N-acetylcysteine via an ester linkage. Its CAS number is 59587-09-6.[2]
-
This compound: The ethyl group is attached to the sulfur atom of the cysteine residue.
While the former is the subject of extensive research as a NAC prodrug, the latter is a distinct chemical entity with limited available scientific literature. This guide will focus on the discovery and development of NACET.
Discovery and Synthesis
The development of NACET was driven by the need to improve the bioavailability of NAC.[1] The synthesis of NACET involves the esterification of the carboxylic acid group of NAC with ethanol.
Experimental Protocol: Synthesis of N-Acetyl-L-cysteine Ethyl Ester
A general laboratory-scale synthesis protocol for NACET can be described as follows. Specific details may vary based on the scale and specific reagents used.
Materials:
-
N-Acetyl-L-cysteine (NAC)
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or another suitable esterification catalyst (e.g., sulfuric acid)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend N-Acetyl-L-cysteine in an excess of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension with continuous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether.
-
Wash the ether solution sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude N-Acetyl-L-cysteine ethyl ester.
-
The crude product can be further purified by recrystallization or column chromatography.
Mechanism of Action: Enhanced Cellular Delivery of Cysteine
The primary mechanism of action of NACET is to serve as a highly efficient intracellular delivery vehicle for cysteine, thereby boosting GSH synthesis.[3]
Cellular Uptake and Conversion
Caption: Cellular uptake and conversion of NACET.
Due to its increased lipophilicity, NACET readily diffuses across the cell membrane into the cytoplasm.[3] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to yield NAC and ethanol.[1] The resulting NAC is then deacetylated to form L-cysteine, the direct precursor for GSH synthesis.[1] This intracellular trapping mechanism leads to a significant accumulation of cysteine within the cell, driving the production of GSH.[1]
Preclinical Development
Preclinical studies have been instrumental in demonstrating the superior properties of NACET over NAC.
In Vitro Studies
-
Increased Intracellular GSH Levels: Studies using human umbilical vein endothelial cells (HUVECs) have shown that NACET is significantly more effective at increasing intracellular levels of GSH, cysteine, and γ-glutamylcysteine compared to NAC, 2-oxothiazolidine-4-carboxylic acid (OTC), and glutathione ethyl ester (GSH-EE).[4][5]
-
Protection against Oxidative Stress: In cultured retinal pigment epithelial (RPE) cells, NACET demonstrated superior protection against oxidative damage induced by hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BOOH) compared to NAC.[6] NACET was also shown to be more reactive in directly scavenging these oxidizing agents.[6]
In Vivo Studies (Animal Models)
-
Pharmacokinetics in Rats: After oral administration in rats, NACET is rapidly absorbed but exhibits very low plasma concentrations.[1] This is attributed to its rapid uptake into cells where it is converted to NAC and cysteine.[1]
-
Tissue Distribution and GSH Enhancement: Oral treatment with NACET, but not NAC, significantly increased the glutathione content in most tissues examined in rats, including the brain, demonstrating its ability to cross the blood-brain barrier.[1]
-
Protection against Acetaminophen-Induced Hepatotoxicity: In a rat model of paracetamol (acetaminophen) intoxication, oral NACET provided significant protection against liver damage.[1]
Quantitative Data from Preclinical Studies
| Parameter | NACET | NAC | Reference |
| Increased Intracellular GSH in ARPE-19 cells (24h treatment) | Significant increase at 0.2 mM | No significant increase at any tested concentration | [6] |
| Increased Intracellular Cysteine in ARPE-19 cells (24h treatment) | Significant increase at 1 mM | No significant increase at any tested concentration | [6] |
| Half-life with H₂O₂ (in vitro) | 1.16 ± 0.18 min | 8.81 ± 0.45 min | [6] |
| Half-life with t-BOOH (in vitro) | 12.2 ± 0.8 min | 88.3 ± 4.51 min | [6] |
Clinical Development
The promising preclinical data has led to the investigation of NACET in human studies.
Pharmacokinetic Studies in Humans
A clinical trial (NCT06252519) was designed to compare the pharmacokinetic profiles of three different formulations: traditional N-Acetyl Cysteine, N-Acetyl Cysteine Ethyl Ester, and a combination of N-Acetyl Cysteine Ethyl Ester with glycine.[7][8] The primary hypothesis of this study is that the combination of NACET and glycine will result in the greatest increase in glutathione levels, followed by NACET alone, and then traditional NAC.[7][8]
Quantitative Data from Clinical Trials
As of the current date, detailed quantitative results from completed, large-scale clinical trials specifically evaluating the efficacy of NACET for various indications are limited in the public domain. The aforementioned pharmacokinetic study will provide crucial data on its bioavailability and metabolism in humans.
Signaling Pathways and Experimental Workflows
Signaling Pathway: NACET-Mediated Glutathione Synthesis
Caption: NACET's role in the glutathione synthesis pathway.
Experimental Workflow: In Vivo Evaluation of NACET in a Rat Model of Oxidative Stress
Caption: Workflow for in vivo preclinical evaluation.
Future Directions and Conclusion
N-Acetyl-L-cysteine ethyl ester has emerged as a superior alternative to N-acetylcysteine, demonstrating enhanced cellular permeability and a remarkable ability to augment intracellular glutathione levels. Preclinical studies have consistently highlighted its potential in mitigating oxidative stress-related conditions. The ongoing clinical investigations will be pivotal in establishing its pharmacokinetic profile and therapeutic efficacy in humans. For researchers and drug development professionals, NACET represents a promising candidate for a wide range of applications where the replenishment of glutathione is a key therapeutic strategy. Further research is warranted to explore its full clinical potential in various diseases characterized by oxidative stress and inflammation.
References
- 1. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. L-Cysteine, N-acetyl- [webbook.nist.gov]
- 4. S-ETHYL-L-CYSTEINE CAS#: 2629-59-6 [amp.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. US3974031A - Process for producing L-cysteine or its derivatives - Google Patents [patents.google.com]
- 7. Preparation and properties of S-nitroso-L-cysteine ethyl ester, an intracellular nitrosating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note: Quantification of N-Acetyl-S-ethyl-L-cysteine in Biological Samples by LC-MS/MS
Introduction
N-Acetyl-S-ethyl-L-cysteine is a mercapturic acid derivative that can be formed in the body following exposure to ethylating agents. The quantification of such compounds in biological matrices like urine and plasma is crucial for biomonitoring studies, which assess human exposure to environmental and occupational toxicants.[1][2][3][4] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human urine using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of similar mercapturic acids.[5][6][7]
Metabolic Pathway of Ethylating Agents
Ethylating agents are electrophilic compounds that can react with nucleophilic sites in the body, including DNA and proteins.[8] A primary detoxification pathway involves conjugation with the endogenous antioxidant glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized to a cysteine conjugate and finally to a mercapturic acid (N-acetyl-L-cysteine conjugate), which is excreted in the urine.[1] The measurement of these urinary mercapturic acids serves as a valuable biomarker of exposure to the parent toxicant.[1][3]
References
- 1. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomonitoring human exposure to environmental carcinogenic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of biomonitoring data in exposure and human health risk assessment: benzene case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomonitoring: Population Exposures | Tracking Program | CDC [cdc.gov]
- 5. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of hemoglobin as a dose monitor for alkylating and arylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyl-S-ethyl-L-cysteine (NAEC) as a Cellular Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases. N-Acetyl-S-ethyl-L-cysteine (NAEC) is a derivative of the antioxidant N-acetyl-L-cysteine (NAC) designed for enhanced cellular uptake and efficacy. As a lipophilic, cell-permeable compound, NAEC is anticipated to offer superior protection against oxidative damage compared to its parent compound, NAC. These application notes provide a comprehensive guide to utilizing NAEC as an antioxidant in cell culture, including its mechanism of action, experimental protocols, and relevant signaling pathways.
Disclaimer: Direct experimental data on this compound (NAEC) is limited. The following information is largely based on studies of the closely related and more extensively researched compound, N-acetyl-L-cysteine (NAC), and its ethyl ester derivative, N-acetyl-L-cysteine ethyl ester (NACET). The protocols and mechanisms described are expected to be highly relevant for NAEC.
Mechanism of Action
This compound is believed to exert its antioxidant effects through several mechanisms:
-
Direct ROS Scavenging: The thiol group (-SH) in the cysteine moiety of NAEC can directly neutralize a variety of reactive oxygen species.
-
Intracellular Glutathione (GSH) Precursor: Once inside the cell, NAEC is hydrolyzed to release cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a major intracellular antioxidant that plays a critical role in detoxifying ROS and maintaining cellular redox homeostasis.[1][2] The ethyl ester modification enhances its lipophilicity, facilitating more efficient passage across the cell membrane compared to NAC, leading to a more robust increase in intracellular GSH levels.[1]
-
Modulation of Signaling Pathways: NAEC can influence cellular signaling pathways involved in the response to oxidative stress. For instance, it has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which are activated in response to oxidative stress.[3] It may also influence the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[4]
Data Presentation
The following tables summarize quantitative data from studies on NAC and its ethyl ester derivative (NACET), which can be used as a reference for designing experiments with NAEC.
Table 1: Effect of NAC and NACET on Cell Viability under Oxidative Stress
| Cell Line | Oxidative Stressor | Compound | Concentration | Incubation Time | Result | Reference |
| ARPE-19 | 2 mM H₂O₂ | NAC | 0.2, 1, 5 mM | 24 h pre-treatment | Increased cell viability in a dose-dependent manner. | [1] |
| ARPE-19 | 2 mM H₂O₂ | NACET | 0.2, 1, 5 mM | 24 h pre-treatment | More significant increase in cell viability compared to NAC at the same concentrations. | [1] |
| HepG2 | 30 µg/mL Lead Nitrate | NAC | 0.125, 0.25, 0.5 mM | 48 h co-exposure | Significantly increased cell viability in a dose-dependent manner. | [5][6] |
| MDA-MB468 | 25, 50, 100, 200 µM CdCl₂ | NAC | 1 mM | 2 h pre-treatment | Almost completely suppressed cadmium-induced cytotoxicity. | [7] |
| H9c2 | 1, 2, 4 µM NAC | NAC | - | 24 h | Decreased cell viability in a dose-dependent manner (Note: high concentrations of NAC can be cytotoxic to some cell lines). | [8] |
Table 2: Effect of NAC and NACET on Intracellular Glutathione (GSH) Levels
| Cell Line | Compound | Concentration | Incubation Time | Result | Reference |
| ARPE-19 | NAC | 0.2, 1, 5 mM | 16 h | No significant increase in intracellular GSH. | [1] |
| ARPE-19 | NACET | 0.2, 1, 5 mM | 16 h | Significantly increased intracellular GSH at 0.2 mM and higher. | [1] |
| RAW 264.7 | NAC | Not specified | 12 h | Inhibited the loss of GSH caused by CEES or CEES+LPS treatment. | [9] |
| PLHC-1 | NAC | 0.05 - 10 mM | 1 h pre-radiation | Prevented the decrease in GSH levels induced by radiation. | [10] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using the MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (NAEC)
-
Oxidative stress-inducing agent (e.g., H₂O₂, tert-Butyl hydroperoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
NAEC Pre-treatment: Prepare a stock solution of NAEC in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of NAEC. Incubate for a desired pre-treatment time (e.g., 1, 6, or 24 hours).
-
Induction of Oxidative Stress: Prepare the oxidative stress-inducing agent at 2X the final desired concentration in culture medium. Remove the NAEC-containing medium and add 100 µL of the oxidative stressor solution to the wells. For control wells, add 100 µL of culture medium. Incubate for a period sufficient to induce cell death (e.g., 3-24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
96-well black, clear-bottom cell culture plates
-
Complete cell culture medium
-
This compound (NAEC)
-
Oxidative stress-inducing agent
-
DCFH-DA (5 mM stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with NAEC and the oxidative stressor as described in Protocol 1.
-
DCFH-DA Loading:
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Prepare a 10 µM working solution of DCFH-DA in HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove excess probe.
-
Fluorescence Measurement:
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the relative change in ROS levels.
Protocol 3: Quantification of Intracellular Glutathione (GSH)
This protocol describes a common method for measuring total intracellular GSH levels using a commercially available kit, which is often based on the recycling of GSH by glutathione reductase.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
Complete cell culture medium
-
This compound (NAEC)
-
Cell lysis buffer
-
Deproteinization solution (e.g., metaphosphoric acid)
-
GSH assay kit (containing GSH standards, glutathione reductase, DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), and NADPH)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 80-90% confluency and treat with the desired concentrations of NAEC for the specified duration.
-
Cell Lysis and Deproteinization:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Treat the supernatant with a deproteinizing agent to precipitate proteins.
-
Centrifuge again and collect the supernatant containing GSH.
-
-
GSH Assay:
-
Prepare a GSH standard curve according to the kit instructions.
-
In a 96-well plate, add the assay buffer, DTNB solution, glutathione reductase, and NADPH to each well.
-
Add the deproteinized cell lysate or GSH standard to the respective wells.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of color change is proportional to the glutathione concentration.
-
-
Data Analysis: Determine the GSH concentration in the samples by comparing the rate of absorbance change to the GSH standard curve. Normalize the GSH concentration to the protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
Visualization of Pathways and Workflows
Caption: Proposed mechanism of action for NAEC as a cellular antioxidant.
Caption: A typical experimental workflow for assessing the antioxidant effects of NAEC.
Caption: Simplified diagram of NAEC's potential influence on oxidative stress-related signaling pathways.
References
- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
- 4. Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of N-acetyl-L-cysteine on oxidative stress and nitric oxide synthesis in stimulated macrophages treated with a mustard gas analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kns.org [kns.org]
Application Notes and Protocols for N-Acetyl-S-ethyl-L-cysteine in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-ethyl-L-cysteine (NASEC) is a derivative of the antioxidant N-acetylcysteine (NAC). Like NAC and its ethyl ester counterpart (NACET), NASEC is investigated for its potential neuroprotective properties, which are primarily attributed to its role in mitigating oxidative stress.[1][2] Oxidative stress is a key factor in the pathophysiology of neurodegenerative diseases, where an excess of reactive oxygen species (ROS) can lead to cellular damage.[1] NASEC, as a cysteine prodrug, is expected to readily cross the blood-brain barrier and cell membranes to replenish intracellular cysteine levels. This, in turn, supports the synthesis of glutathione (GSH), a major endogenous antioxidant, and may also directly scavenge free radicals.[2][3]
These application notes provide a comprehensive guide for investigating the neuroprotective effects of this compound using established in vitro cell-based assays. The protocols detailed below cover the assessment of cell viability, oxidative stress, and apoptosis in neuronal cell models.
Proposed Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects through multiple mechanisms centered on combating oxidative stress. Upon entering the cell, it is deacetylated to S-ethyl-L-cysteine, which can then be converted to L-cysteine. L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH). By increasing intracellular GSH levels, NASEC enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage to lipids, proteins, and DNA. This ultimately inhibits downstream apoptotic pathways and promotes cell survival.
Below is a diagram illustrating the proposed signaling pathway for NASEC-mediated neuroprotection.
References
- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of N-acetyl-L-cysteine on oxidative stress and nitric oxide synthesis in stimulated macrophages treated with a mustard gas analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
Application Notes and Protocols for the Spectrophotometric Determination of N-Acetyl-S-ethyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides two detailed protocols for the development and validation of a spectrophotometric method for the determination of N-Acetyl-S-ethyl-L-cysteine. These protocols are intended as a starting point for researchers and require experimental validation.
Protocol 1: Direct UV Spectrophotometry
Principle
This method is based on the direct measurement of the ultraviolet absorbance of this compound. Many N-acetylated amino acids exhibit some absorbance in the lower UV range (typically between 200 and 230 nm) due to the amide bond. This method is simple and rapid but may be subject to interference from other UV-absorbing compounds in the sample matrix.
Materials and Reagents
-
This compound reference standard
-
Methanol, HPLC grade
-
Deionized water, 18 MΩ·cm
-
Phosphate buffer (0.1 M, pH 7.0)
-
Quartz cuvettes (1 cm path length)
Instrumentation
-
UV-Vis Spectrophotometer (double beam)
-
Analytical balance
-
Calibrated volumetric flasks and pipettes
Experimental Protocol
1.4.1. Preparation of Stock and Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with a suitable solvent (e.g., phosphate buffer, pH 7.0) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
1.4.2. Determination of Maximum Absorbance (λmax)
-
Prepare a 50 µg/mL solution of this compound in phosphate buffer.
-
Scan the solution from 400 nm to 200 nm using the phosphate buffer as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
1.4.3. Calibration Curve
-
Pipette the working standard solutions into separate cuvettes.
-
Measure the absorbance of each standard solution at the determined λmax against the solvent blank.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
1.4.4. Sample Analysis
-
Prepare the sample solution by dissolving the test material in the chosen solvent and diluting it to fall within the concentration range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.
Method Validation Parameters
The following tables should be populated with experimental data to validate the developed method.
Table 1: Linearity Data
| Concentration (µg/mL) | Absorbance (AU) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Linear Regression | |
| Slope (m) | |
| Intercept (c) | |
| Correlation Coefficient (R²) |
Table 2: Precision (Intra-day and Inter-day)
| Concentration (µg/mL) | Intra-day Absorbance (Mean ± SD, n=6) | Intra-day RSD (%) | Inter-day Absorbance (Mean ± SD, n=6) | Inter-day RSD (%) |
| Low QC | ||||
| Mid QC | ||||
| High QC |
Table 3: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| Low | |||
| Medium | |||
| High |
Experimental Workflow
Caption: Workflow for Direct UV Spectrophotometry.
Protocol 2: Indirect Colorimetric Method via Derivatization
Principle
This proposed method involves the chemical derivatization of the carboxylic acid group of this compound to produce a colored product that can be quantified using a visible spectrophotometer. One potential reaction is the formation of a ferric hydroxamate complex. The carboxylic acid is first converted to an activated species (e.g., an acid chloride or mixed anhydride), which then reacts with hydroxylamine to form a hydroxamic acid. The hydroxamic acid subsequently complexes with iron(III) to form a colored complex. This method is more complex but is likely to be more sensitive and specific than direct UV measurement.
Materials and Reagents
-
This compound reference standard
-
Hydroxylamine hydrochloride
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride or other activating agent
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Methanol, HPLC grade
-
Deionized water, 18 MΩ·cm
Instrumentation
-
Visible Spectrophotometer (double beam)
-
Analytical balance
-
pH meter
-
Water bath or heating block
-
Calibrated volumetric flasks and pipettes
Experimental Protocol
2.4.1. Optimization of Derivatization Reaction
-
Step 1: Activation of Carboxylic Acid: Systematically vary the concentration of the activating agent (e.g., thionyl chloride), reaction time, and temperature to achieve efficient conversion to the activated intermediate.
-
Step 2: Formation of Hydroxamic Acid: Optimize the concentration of hydroxylamine, pH, reaction time, and temperature for the reaction with the activated intermediate.
-
Step 3: Complexation with Iron(III): Optimize the concentration of ferric chloride and the pH for the formation of the colored complex. Determine the stability of the colored complex over time.
2.4.2. Preparation of Stock and Standard Solutions
-
Stock Solution (1 mg/mL): Prepare as described in Protocol 1.
-
Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the appropriate solvent to concentrations suitable for the derivatization reaction.
2.4.3. Derivatization and Measurement
-
To a set of standards and a sample solution, add the optimized amounts of activating agent and incubate under the optimized conditions.
-
Add the optimized amount of hydroxylamine solution and adjust the pH as determined in the optimization step. Incubate for the optimized time and temperature.
-
Add the ferric chloride solution and adjust the pH to the optimal level for color development.
-
Allow the color to stabilize and measure the absorbance at the λmax of the ferric hydroxamate complex against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration and perform linear regression.
Method Validation Parameters
Similar to Protocol 1, the following tables should be used to record the validation data.
Table 4: Linearity Data for Derivatized this compound
| Concentration (µg/mL) | Absorbance (AU) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Linear Regression | |
| Slope (m) | |
| Intercept (c) | |
| Correlation Coefficient (R²) |
Table 5: Precision of the Derivatization Method (Intra-day and Inter-day)
| Concentration (µg/mL) | Intra-day Absorbance (Mean ± SD, n=6) | Intra-day RSD (%) | Inter-day Absorbance (Mean ± SD, n=6) | Inter-day RSD (%) |
| Low QC | ||||
| Mid QC | ||||
| High QC |
Table 6: Accuracy (% Recovery) of the Derivatization Method
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| Low | |||
| Medium | |||
| High |
Experimental Workflow
Application of N-Acetyl-S-ethyl-L-cysteine (NAEC) in Toxicology Studies: Application Notes and Protocols
Note on Nomenclature: The compound referred to as "N-Acetyl-S-ethyl-L-cysteine" is more commonly and accurately known in scientific literature as N-Acetyl-L-cysteine Ethyl Ester (NACET) . This document will use the name NACET to refer to this compound, which is a more lipophilic and bioavailable prodrug of the well-known antioxidant N-Acetylcysteine (NAC).
Introduction
N-Acetyl-L-cysteine Ethyl Ester (NACET) is a novel derivative of N-Acetylcysteine (NAC) that exhibits significantly improved pharmacokinetic properties, making it a compound of great interest in toxicology and drug development.[1] By the esterification of the carboxyl group of NAC, NACET becomes more lipophilic, allowing for enhanced cell permeability and bioavailability. This leads to more efficient intracellular delivery of cysteine, a critical precursor for the synthesis of glutathione (GSH), the body's primary endogenous antioxidant.[1][2] Consequently, NACET holds promise as a more potent agent than NAC for mitigating cellular damage caused by oxidative stress, a key mechanism in many toxicological processes.
These application notes provide an overview of the use of NACET in toxicology studies, including its mechanism of action, comparative efficacy with NAC, and detailed protocols for its evaluation in both in vitro and in vivo models.
Mechanism of Action in Toxicology
The primary toxicological application of NACET stems from its ability to counteract oxidative stress and replenish intracellular glutathione stores. Its mechanisms of action include:
-
Enhanced Glutathione Synthesis: NACET readily crosses cell membranes and is intracellularly hydrolyzed to NAC and then to L-cysteine.[1] L-cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH).[2] By efficiently delivering cysteine, NACET boosts GSH levels, which is crucial for detoxifying reactive oxygen species (ROS) and other toxic metabolites.[1]
-
Direct Scavenging of Reactive Oxygen Species (ROS): The sulfhydryl group in the cysteine moiety of NACET can directly scavenge free radicals, providing immediate protection against oxidative damage.
-
Protection Against Toxin-Induced Damage: A key application is in mitigating drug-induced toxicity, such as that caused by acetaminophen overdose. Acetaminophen is metabolized to a toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which depletes GSH stores and causes hepatocellular necrosis. NACET, by replenishing GSH, facilitates the detoxification of NAPQI.[1][3]
Core Advantages of NACET over NAC in Toxicological Studies
The ethyl ester modification gives NACET several key advantages over its parent compound, NAC:
-
Superior Bioavailability: Oral bioavailability of NACET is significantly higher than that of NAC (estimated to be over 60% for NACET compared to 3-6% for NAC).
-
Increased Lipophilicity: This property allows NACET to more easily cross biological membranes, including the blood-brain barrier.[1]
-
Enhanced Cellular Uptake: NACET is more readily taken up by cells, where it is converted to NAC and cysteine, leading to higher intracellular concentrations and more effective GSH replenishment.[1]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the properties and efficacy of NACET and NAC.
Table 1: Comparative Pharmacokinetic and Physicochemical Properties
| Parameter | N-Acetylcysteine (NAC) | N-Acetyl-L-cysteine Ethyl Ester (NACET) | Reference(s) |
| Oral Bioavailability | ~3-6% | >60% | |
| Cellular Permeability | Low | High | |
| Lipophilicity | Low | High | [1] |
Table 2: Comparative Efficacy in a Model of Acetaminophen-Induced Hepatotoxicity in Rats
| Treatment Group | Outcome Measure | Result | Reference(s) |
| Acetaminophen (APAP) only | Liver Glutathione Levels | Significantly depleted | [1] |
| APAP + NAC | Liver Glutathione Levels | Partial replenishment | [1] |
| APAP + NACET | Liver Glutathione Levels | Significant replenishment, superior to NAC | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the toxicological applications of NACET.
In Vitro Protocol: Assessment of Cytoprotective Effects of NACET against Oxidative Stress in ARPE-19 Cells
This protocol describes how to evaluate the ability of NACET to protect retinal pigment epithelial (ARPE-19) cells from oxidative stress-induced cell death.
1. Materials and Reagents:
-
ARPE-19 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
N-Acetyl-L-cysteine Ethyl Ester (NACET)
-
Hydrogen peroxide (H₂O₂) or other oxidant (e.g., tert-butyl hydroperoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay kit
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
2. Cell Culture and Seeding:
-
Culture ARPE-19 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.[4][5]
3. Treatment with NACET and Oxidant:
-
Prepare stock solutions of NACET in a suitable solvent (e.g., DMSO or ethanol) and further dilute in culture medium to the desired final concentrations (e.g., 10, 50, 100, 200 µM).
-
Remove the culture medium from the wells and replace it with medium containing different concentrations of NACET.
-
Incubate the cells with NACET for a predetermined pre-treatment time (e.g., 2-4 hours).
-
After pre-treatment, add the oxidant (e.g., H₂O₂) to the wells at a final concentration known to induce significant cell death (e.g., 200-500 µM).
-
Include appropriate controls: untreated cells, cells treated with NACET alone, and cells treated with the oxidant alone.
-
Incubate the plates for an additional 24 hours.
4. Cell Viability Assay (MTT Assay):
-
After the 24-hour incubation, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Protocol: Evaluation of NACET in an Acetaminophen-Induced Hepatotoxicity Rat Model
This protocol outlines an in vivo study to assess the protective effects of NACET against acetaminophen (APAP)-induced liver injury in rats.
1. Animals and Housing:
-
Male Wistar rats (200-250 g)
-
Standard laboratory chow and water ad libitum
-
12-hour light/dark cycle
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., saline) administration.
-
Group 2 (APAP only): Single oral dose of acetaminophen (e.g., 640 mg/kg).[7]
-
Group 3 (APAP + NAC): APAP administration followed by treatment with NAC (e.g., 150 mg/kg, orally).[7]
-
Group 4 (APAP + NACET): APAP administration followed by treatment with NACET (e.g., molar equivalent to the NAC dose, orally).
3. Dosing and Sample Collection:
-
Induce hepatotoxicity in Groups 2, 3, and 4 with a single oral gavage of acetaminophen.
-
Administer NAC or NACET to Groups 3 and 4, respectively, at a specified time point after APAP administration (e.g., 1-2 hours).
-
At a predetermined time after APAP administration (e.g., 24 hours), euthanize the animals.[8]
-
Collect blood samples via cardiac puncture for serum analysis.
-
Perfuse the liver with ice-cold saline and excise a portion for histopathological analysis and another portion to be snap-frozen in liquid nitrogen for biochemical assays.
4. Endpoint Analysis:
-
Serum Analysis: Measure the levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate the extent of necrosis.
-
Biochemical Assays:
Analytical Protocol: HPLC Determination of NACET and its Metabolites in Biological Samples
This protocol provides a general framework for the analysis of NACET and its primary metabolite, NAC, in plasma using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation (Plasma):
-
Collect blood in heparinized tubes and centrifuge to obtain plasma.
-
Perform protein precipitation by adding a precipitating agent like acetonitrile or perchloric acid to the plasma sample.[12]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for sample clean-up.[12][13]
2. Derivatization (for NAC):
-
NAC often requires derivatization to improve its chromatographic properties and detection. A common derivatizing agent is N-(1-pyrenyl)maleimide (NPM) for fluorescence detection.
3. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 20 µL.[14]
-
Detection: UV detection at an appropriate wavelength (e.g., 212 nm for NAC) or fluorescence detection if a fluorescent derivative is used.[14]
4. Quantification:
-
Prepare a calibration curve using standard solutions of NACET and NAC of known concentrations.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of NACET in toxicology.
Caption: Mechanism of NACET's cytoprotective action.
Caption: Workflow for in vitro assessment of NACET.
Caption: Workflow for in vivo evaluation of NACET.
References
- 1. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 2. What’s Better Than NAC? | NACET.com [nacet.com]
- 3. Mechanism of action of N-acetylcysteine in the protection against the hepatotoxicity of acetaminophen in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meddocsonline.org [meddocsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Pigment Epithelium-derived Factor Protects Retinal Pigment Epithelial Cells Against Cytotoxicity “In Vitro” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Acetaminophen-induced Liver Injury in Rats and Mice: Comparison of Protein Adducts, Mitochondrial Dysfunction, and Oxidative Stress in the Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. ijper.org [ijper.org]
- 13. researchgate.net [researchgate.net]
- 14. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl-S-ethyl-L-cysteine (NASEC) Solution Stability
Disclaimer: Direct stability data for N-Acetyl-S-ethyl-L-cysteine (NASEC) in solution is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are largely based on data from the structurally similar and well-studied compound, N-Acetylcysteine (NAC). Researchers should use this information as a starting point for their own stability studies of NASEC.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with NASEC solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the thiol group is a common degradation pathway for cysteine derivatives, which can lead to colored byproducts. | • Prepare solutions using deoxygenated solvents (e.g., sparged with nitrogen or argon).• Work under an inert atmosphere (e.g., in a glove box).• Add antioxidants such as ascorbic acid or chelating agents like disodium edetate (EDTA) to the formulation.[1][2]• Store solutions protected from light.[1] |
| Precipitate Formation | The solubility of NASEC and its potential degradation products can be pH-dependent. Precipitation may occur if the pH of the solution changes or if a less soluble degradation product is formed. | • Ensure the pH of the solution is maintained within the optimal range for NASEC solubility (requires experimental determination).• Buffer the solution to resist pH changes.• Store at a consistent temperature, as temperature fluctuations can affect solubility. |
| Decreased Potency/Concentration | Chemical degradation of NASEC due to factors like pH, temperature, light, or oxidation. | • Review storage conditions. Solutions should ideally be stored at refrigerated temperatures (2-8°C) and protected from light.[1][3]• For longer-term storage, consider storing at -20°C.[4][5]• Ensure the pH of the solution is optimal for stability. For the related compound NAC, stability is generally better in acidic conditions.[1]• Minimize headspace in the storage container to reduce exposure to oxygen.[1] |
| Inconsistent Assay Results | This could be due to ongoing degradation of NASEC in the time between sample preparation and analysis, or issues with the analytical method itself. | • Analyze samples as quickly as possible after preparation.• If delays are unavoidable, keep samples in an autosampler cooled to a low temperature (e.g., 5°C).[6]• Validate the analytical method to ensure it is stability-indicating and can separate NASEC from its degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of NASEC in solution?
Based on studies of the related compound N-Acetylcysteine (NAC), the primary factors affecting stability are expected to be:
-
pH: NAC shows significant degradation in both acidic and basic conditions, with greater instability at higher pH.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, primarily forming the dimer.[6][7] Minimizing oxygen by using deoxygenated solvents and filling containers to reduce headspace is recommended.[1]
-
Temperature: Higher temperatures accelerate the rate of degradation.[1][2] Refrigerated storage is generally recommended.[1]
-
Light: Exposure to light can also promote degradation.[1]
-
Metal Ions: Metal ions can catalyze oxidation. The use of chelating agents like EDTA can help mitigate this.[1]
Q2: What is the likely main degradation product of NASEC?
By analogy to NAC, the most probable degradation pathway for NASEC is oxidation, which would involve the formation of a dimer where two NASEC molecules are linked by a disulfide bond. For NAC, this dimer is N,N'-diacetyl-L-cystine (Di-NAC).[6][8]
Q3: What are the recommended storage conditions for NASEC solutions?
While specific studies on NASEC are needed, based on data for NAC and general best practices for thiol-containing compounds, the following conditions are recommended:
-
Temperature: Refrigerate at 2-8°C for short-term storage.[1] For long-term storage, freezing at -20°C is advisable.[4][5]
-
Atmosphere: Minimize exposure to oxygen by using airtight containers with minimal headspace and preparing solutions with deoxygenated solvents.[1]
-
Light: Protect from light by using amber vials or storing in the dark.[1]
-
pH: Maintain an optimal pH, which for NAC is generally in the acidic range. This would need to be determined experimentally for NASEC.
Q4: Can additives improve the stability of NASEC solutions?
Yes, based on studies with NAC, certain additives can enhance stability:
-
Antioxidants: Ascorbic acid can help prevent oxidation.[1]
-
Chelating Agents: Disodium edetate (EDTA) can chelate metal ions that catalyze oxidation.[1]
-
Zinc: Zinc gluconate has been shown to stabilize NAC solutions.[1][8]
Quantitative Data Summary (for N-Acetylcysteine as a Reference)
The following tables summarize stability data for N-Acetylcysteine (NAC) and should be used as a reference for designing NASEC stability studies.
Table 1: Effect of Temperature and Storage Conditions on NAC Stability
| Concentration | Storage Condition | Duration | Stability | Reference |
| 20% Solution | Refrigerated | 6 months | >98% of original concentration retained | [3] |
| 20% Solution | Room Temperature | 6 months | ~95% of original concentration retained | [3] |
| 25 mg/mL in D5W | 5 ± 3°C | 8 days | >90% of initial content | [1][8] |
| 25 mg/mL in D5W | 25 ± 2°C | 3 days | Maintained >95% of initial content | [1] |
Table 2: Forced Degradation of NAC under Various Stress Conditions
| Stress Condition | Duration | % Degradation | Reference |
| Heating | 3 hours at 80°C | 24% | [1][2] |
| Acidic (0.5 M HCl) | 1 minute | 15% | [1][2] |
| Basic (0.1 M NaOH) | 10 minutes | 23% | [1][2] |
| Oxidative (0.3% H₂O₂) | 3 hours | 6% | [1][2] |
| Light (Sunlamp) | 4 weeks | 3% | [1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for NASEC Analysis
This protocol is adapted from validated methods for NAC and its related substances.[6][9]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm.
-
Column Temperature: 25°C.
-
Autosampler Temperature: 5°C.[6]
-
-
Solutions Preparation:
-
Diluent: Mobile phase.
-
Standard Stock Solution: Accurately weigh and dissolve NASEC in the diluent to a known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration within the linear range of the assay (e.g., 0.1 mg/mL).
-
Sample Preparation: Dilute the NASEC test solution with the diluent to the same concentration as the working standard.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the working standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).
-
Inject the sample solutions.
-
Calculate the concentration of NASEC in the samples by comparing the peak area to that of the working standard.
-
Protocol 2: Forced Degradation Study of NASEC
This study is crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
-
Prepare Stock Solution: Prepare a stock solution of NASEC in an appropriate solvent (e.g., water or a mild buffer) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the NASEC stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute with diluent for analysis.
-
Base Hydrolysis: Mix the NASEC stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with 0.1 M HCl and dilute with diluent for analysis.
-
Oxidative Degradation: Mix the NASEC stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 1, 2, 6 hours). Dilute with diluent for analysis.
-
Thermal Degradation: Store the NASEC stock solution in a heat-controlled oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 24, 48, 72 hours). Cool and dilute with diluent for analysis.
-
Photolytic Degradation: Expose the NASEC stock solution to direct sunlight or a photostability chamber for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light. Dilute both samples with diluent for analysis.
-
Analysis: Analyze all stressed samples and a non-stressed control sample using the stability-indicating HPLC method. Compare the chromatograms to identify degradation peaks and calculate the loss of the parent NASEC peak.
Visualizations
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 7. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. archives.ijper.org [archives.ijper.org]
Technical Support Center: Optimizing N-Acetyl-S-ethyl-L-cysteine (NAE) in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of N-Acetyl-S-ethyl-L-cysteine (NAE) in cell culture experiments. Given that NAE is an ethyl ester derivative of the well-researched compound N-Acetyl-L-cysteine (NAC), much of the guidance provided here is based on established protocols for NAC.[1][2] NAE's enhanced cell permeability may influence its optimal concentration and kinetics compared to NAC.[1][2] Therefore, it is crucial to perform careful dose-response studies for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAE) and how does it differ from N-Acetyl-L-cysteine (NAC)?
NAE is the ethyl ester form of NAC, a well-known antioxidant and precursor to L-cysteine and glutathione (GSH).[3] The addition of the ethyl ester group increases the lipophilicity of the molecule, which is suggested to enhance its cell permeability compared to NAC.[1][2] Once inside the cell, it is converted to NAC and then cysteine, which supports the synthesis of the major endogenous antioxidant, GSH. This can lead to more efficient replenishment of intracellular GSH stores, offering protection against oxidative stress.
Q2: What are the primary applications of NAE in cell culture?
Based on the known functions of its parent compound NAC, NAE is primarily used in cell-based assays to:
-
Protect cells from oxidative stress induced by various stimuli.[3]
-
Investigate the role of reactive oxygen species (ROS) in cellular signaling pathways.[3]
-
Act as a cytoprotective agent in various experimental models.[4]
-
Potentially serve as a mucolytic agent and an H2S producer.[2][5]
Q3: How should I prepare and store NAE stock solutions?
Proper preparation and storage of NAE solutions are critical for reproducible results.
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and water.[6] It is also soluble in dimethylformamide (DMF).[1] For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 10 mg/ml.[1]
-
Stock Solution Preparation: For cell culture applications, it is recommended to dissolve NAE in a sterile, high-quality solvent like DMSO or ethanol to create a concentrated stock solution.[1][5] Further dilutions should be made in your complete cell culture medium to achieve the desired final concentration. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO).
-
Storage: For long-term storage, NAE should be stored at -20°C.[6] Short-term storage at room temperature may be possible.[6] It is advisable to prepare fresh aqueous solutions for each experiment, as it is not recommended to store aqueous solutions for more than one day.[1]
Q4: What is a recommended starting concentration for NAE in cell culture?
The optimal concentration of NAE will vary depending on the cell type, experimental endpoint, and cell density. Based on typical concentrations used for NAC, a starting range of 0.1 mM to 10 mM is advisable for initial dose-response experiments.[4] Some studies with NAC have used concentrations up to 25 mM in certain cancer cell lines.[4] Given NAE's potentially enhanced permeability, it is possible that lower concentrations may be effective. A dose-response experiment is essential to determine the optimal, non-toxic concentration for your specific cell line.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Death | NAE concentration is too high: The optimal concentration is cell-type dependent. | Perform a dose-response curve to identify a non-toxic concentration range. Start with lower concentrations and incrementally increase.[4] |
| Contamination of NAE solution: Bacterial or fungal contamination can cause cell death. | Ensure the NAE stock solution is sterile-filtered before use. Prepare fresh working solutions for each experiment.[4] | |
| pH shift in culture medium: High concentrations of acidic compounds can lower the pH of the medium, inducing stress on the cells. | Check the pH of the medium after adding NAE. If necessary, buffer the NAE stock solution to a physiological pH (around 7.4) with NaOH before adding it to the culture medium.[7][8] | |
| No Observable Effect | NAE concentration is too low: The concentration may be insufficient to elicit a biological response. | Test a higher range of concentrations in your dose-response experiment. Consult literature for typical concentrations used in similar experimental systems.[4] |
| Insufficient incubation time: The effect of NAE may be time-dependent. | Optimize the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment.[4] | |
| Degraded NAE solution: Aqueous solutions of NAE may not be stable over long periods. | Prepare fresh NAE solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[1] | |
| Variability Between Replicates | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Use proper pipetting techniques to distribute cells evenly.[4] |
| Edge effects in microplates: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to minimize edge effects.[4] | |
| Inconsistent NAE solution preparation: Errors in dilution can lead to variability. | Prepare a master mix of NAE-containing medium for each concentration to ensure consistency across replicate wells. |
Experimental Protocols
Protocol 1: Determining the Optimal NAE Concentration (Dose-Response Assay)
This protocol outlines the steps to determine the optimal, non-toxic concentration of NAE for your cell line using a cell viability assay such as MTT or MTS.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
NAE Preparation: Prepare a 2X concentrated series of NAE dilutions in complete cell culture medium. A suggested starting range to test is 0.2 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM, and 20 mM (which will result in final concentrations of 0.1 mM, 0.25 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, and 10 mM). Include a vehicle control (medium with the same concentration of solvent used to dissolve NAE).
-
Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2X NAE dilutions. This will result in the desired final concentrations. Also, include wells with medium only (untreated control).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).[4]
-
Viability Assay: Assess cell viability using a standard method like an MTT or MTS assay according to the manufacturer's instructions.[4]
-
Data Analysis: Plot cell viability (%) against the NAE concentration to determine the IC50 (inhibitory concentration 50) if applicable, and to identify the optimal non-toxic concentration range for your subsequent experiments.[9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. N-Acetyl-L-cysteine ethyl ester CAS#: 59587-09-6 [m.chemicalbook.com]
- 3. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. usbio.net [usbio.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
preventing N-Acetyl-S-ethyl-L-cysteine oxidation during experiment
Welcome to the technical support center for N-Acetyl-S-ethyl-L-cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during experimental procedures, ensuring the integrity and reactivity of the molecule for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during experiments?
The primary cause of degradation for this compound, a thiol-containing compound, is oxidation. The sulfhydryl (-SH) group is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, the presence of metal ions, and certain pH conditions. This oxidation typically leads to the formation of a disulfide-linked dimer.
Q2: What are the consequences of this compound oxidation in my experiments?
Oxidation of the thiol group results in the formation of a disulfide dimer. This dimerization blocks the reactive thiol site, rendering the molecule unable to participate in its intended reactions. This can lead to significantly lower reaction yields, the formation of unwanted byproducts, and ultimately compromise the integrity and reliability of your experimental results.
Q3: How can I visually detect if my this compound solution has oxidized?
While there may not be a distinct visual change like a color shift upon initial oxidation, significant degradation in a liquid formulation over time could potentially lead to observable changes. However, the most reliable way to detect and quantify oxidation is through analytical methods such as High-Performance Liquid Chromatography (HPLC).[1][2]
Q4: What are the optimal storage conditions for this compound to minimize oxidation?
To ensure long-term stability, this compound should be stored as a solid at -20°C.[3] Aqueous solutions are not recommended for storage for more than one day.[3] If a stock solution is prepared, it should be made in a solvent purged with an inert gas.[3]
Troubleshooting Guide
Problem: I am observing significant loss of my this compound during my experiment.
Possible Cause 1: Oxidation due to atmospheric oxygen.
-
Solution: Employ an inert atmosphere for your experiment. This can be achieved by working in a glovebox or by using a Schlenk line to handle the compound under nitrogen or argon gas. Additionally, use solvents that have been thoroughly degassed to remove dissolved oxygen.
Possible Cause 2: Metal-catalyzed oxidation.
-
Solution: Trace metal ions in your buffers or on your glassware can catalyze the oxidation of thiols. Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your buffers at a concentration of 1-5 mM to sequester these metal ions.
Possible Cause 3: Inappropriate pH of the experimental buffer.
-
Solution: Thiol oxidation is pH-dependent. While the optimal pH will vary depending on the specific reaction, be aware that more alkaline conditions can sometimes accelerate oxidation. If your protocol allows, consider performing the reaction at a neutral or slightly acidic pH. In very acidic solutions (pH < 2), hydroxyl-induced oxidation can occur.[4]
Possible Cause 4: Exposure to light.
-
Solution: For the related compound N-acetylcysteine (NAC), a 3% decrease in content was observed after 4 weeks of sunlamp irradiation.[1] To minimize potential light-induced degradation, protect your samples from light by using amber vials or by wrapping your glassware in aluminum foil.
Data Presentation
Table 1: Stability of N-Acetylcysteine (NAC) Under Various Stress Conditions
| Stress Condition | Duration | NAC Content Decrease | Observed Degradation Products' Retention Times (min) |
| Heating | 3 hours at 80°C | 24% | 7.2–7.7 |
| Light (sunlamp) | 28 days | 3% | 7.2–7.7 |
| Acidic (HCl 0.5 M) | 1 minute | 15% | 1.3, 1.5, 1.8, 2.2, 5.3, 7.2–7.7 |
| Alkaline (NaOH 0.1 M) | 10 minutes | 23% | 1.9, 2.0, 7.2–7.7 |
| Oxidative (H₂O₂ 0.3%) | 3 hours | 6% | 7.2–7.7 |
Data adapted from a stability study on N-acetylcysteine (NAC) and may be indicative of the stability of this compound under similar conditions.[1]
Table 2: Recommended Concentrations of Additives for Preventing Thiol Oxidation
| Additive | Function | Recommended Concentration | Reference |
| EDTA | Chelating Agent | 1-5 mM | BenchChem |
| Zinc Gluconate | Antioxidant | 62.5 µg/mL | [1] |
| Ascorbic Acid | Antioxidant | Varies (tested as additive) | [1] |
Experimental Protocols
Protocol 1: Degassing Solvents
This protocol describes the "freeze-pump-thaw" method for effectively removing dissolved oxygen from solvents.
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Liquid nitrogen
-
Vacuum line
Procedure:
-
Add the solvent to the Schlenk flask, filling it to no more than half its volume.
-
Attach the flask to the vacuum line.
-
Freeze the solvent by immersing the flask in a dewar of liquid nitrogen.
-
Once the solvent is completely frozen, open the flask to the vacuum and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat steps 3-6 at least two more times to ensure complete degassing.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
Protocol 2: Working Under an Inert Atmosphere
This protocol provides a general workflow for handling this compound using a Schlenk line.
Materials:
-
Schlenk line with nitrogen or argon gas supply
-
Oven-dried glassware
-
This compound
-
Degassed solvent
-
Syringes and needles
Procedure:
-
Assemble your oven-dried glassware while still warm and connect it to the Schlenk line.
-
Evacuate the glassware and backfill with inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the solid this compound to the reaction flask.
-
Using a syringe that has been purged with inert gas, add the degassed solvent to the reaction flask.
-
Maintain a positive pressure of inert gas throughout the experiment by using a bubbler.
Protocol 3: HPLC Analysis of this compound and its Disulfide Dimer
This protocol is adapted from a method for N-acetyl-L-cysteine (NAC) and its dimer and can be used as a starting point for method development for this compound.[2]
Chromatographic Conditions:
-
Column: C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection: UV at 212 nm
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and its corresponding disulfide dimer in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute your experimental sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify and quantify the peaks corresponding to this compound and its disulfide dimer by comparing their retention times and peak areas to those of the standards.
Visualizations
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: N-Acetyl-S-ethyl-L-cysteine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of N-Acetyl-S-ethyl-L-cysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a particular focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is longer or more drawn out than the leading edge, resulting in an asymmetrical peak shape.[1][2] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 are often considered to be tailing.[3][4]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, an acidic compound, can be caused by several factors:
-
Secondary Silanol Interactions: The primary cause of peak tailing is often the interaction between the analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][5][6][7] These interactions provide a secondary retention mechanism that can lead to peak distortion.[5][6]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's carboxylic acid group, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape.[2][8][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[10][11]
-
Column Degradation: An old or contaminated column, or a column with a void at the inlet, can lead to poor peak shapes for all analytes.[3][4]
-
Extra-column Effects: Issues such as long or wide-bore tubing can increase dead volume and contribute to peak broadening and tailing.[2]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound.[12] To achieve a sharp, symmetrical peak for an acidic compound, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa.[10] This ensures that the compound is in a single, non-ionized form, which minimizes secondary interactions and improves retention on a reversed-phase column.[12][13] Conversely, a pH close to the pKa can result in the presence of both ionized and non-ionized forms, leading to peak broadening or splitting.[9]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Problem: Asymmetrical peak shape (tailing) observed for this compound.
Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
Summary of Troubleshooting Steps and Expected Outcomes
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Adjust the pH to be at least 2 units below the pKa of this compound. For acidic compounds, a lower pH (e.g., pH 2.5-3) is generally recommended.[5][10] | Suppresses the ionization of the carboxylic acid group, reducing secondary interactions with silanols and improving peak symmetry.[1][13] |
| Column Chemistry | Use a modern, high-purity silica column with end-capping.[1][2] | End-capping chemically bonds a less polar group to the residual silanols, shielding them from interacting with the analyte.[1][5] |
| Buffer Concentration | Increase the buffer concentration in the mobile phase (e.g., 20-50 mM).[4] | Buffers help maintain a constant pH and can mask residual silanol groups.[1] |
| Sample Concentration | Reduce the concentration of the injected sample or decrease the injection volume.[10][11] | Prevents overloading the stationary phase, which can lead to peak distortion.[14] |
| Column Condition | If all peaks are tailing, back-flush the column or replace the inlet frit. If the problem persists, replace the column.[3] | A blocked frit or a void in the column can distort the sample flow path, leading to asymmetrical peaks.[3] |
| Organic Modifier | Consider switching between acetonitrile and methanol. | The choice of organic modifier can influence selectivity and peak shape.[2] |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.
Methodology:
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with varying pH values (e.g., pH 4.0, 3.5, 3.0, 2.5). Use a suitable buffer, such as phosphate or formate, to maintain the desired pH. The organic component of the mobile phase (e.g., acetonitrile or methanol) will remain constant.
-
System Equilibration: For each pH to be tested, flush the HPLC system and column with the new mobile phase for at least 20 column volumes to ensure complete equilibration.
-
Sample Injection: Inject a standard solution of this compound at a consistent concentration and volume for each mobile phase condition.
-
Data Analysis: Acquire the chromatograms and measure the tailing factor for the this compound peak at each pH.
-
Evaluation: Compare the tailing factors obtained at different pH values. The pH that provides a tailing factor closest to 1.0 is considered optimal for peak shape.
Protocol 2: Evaluating the Effect of Sample Concentration
Objective: To assess the impact of sample load on the peak shape of this compound.
Methodology:
-
Prepare a Dilution Series: Prepare a series of this compound standard solutions at different concentrations (e.g., 0.1 mg/mL, 0.5 mg/mL, 1.0 mg/mL, 2.0 mg/mL, 5.0 mg/mL).
-
HPLC Analysis: Using the optimized HPLC method (including the optimal mobile phase pH from Protocol 1), inject a constant volume of each standard solution in ascending order of concentration.
-
Data Acquisition and Analysis: Record the chromatograms and calculate the tailing factor for each concentration.
-
Assessment: Plot the tailing factor as a function of sample concentration. A significant increase in the tailing factor at higher concentrations indicates column overload. The optimal sample concentration should be within the linear range where the peak shape is symmetrical.
Signaling Pathways and Logical Relationships
The primary chemical interaction leading to peak tailing for acidic compounds like this compound on a silica-based stationary phase is the secondary interaction with residual silanol groups. The following diagram illustrates this relationship and the effect of pH modulation.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 8. moravek.com [moravek.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. mastelf.com [mastelf.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. agilent.com [agilent.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
minimizing cytotoxicity of N-Acetyl-S-ethyl-L-cysteine in primary cells
Disclaimer: Specific cytotoxicity data for N-Acetyl-S-ethyl-L-cysteine (NASEC) in primary cells is limited in publicly available literature. This guide is therefore based on established principles for assessing and mitigating the cytotoxicity of novel xenobiotics and related thiol-containing compounds, such as N-Acetyl-L-cysteine (NAC). All experimental parameters for NASEC must be determined empirically.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NASEC) and what are its potential cellular effects?
This compound (NASEC) is a derivative of the amino acid L-cysteine. Like its well-studied analogue N-Acetyl-L-cysteine (NAC), its primary expected role is to act as a precursor to L-cysteine, which can then be used for protein synthesis and, more importantly, the synthesis of glutathione (GSH).[1][2] GSH is a critical intracellular antioxidant. Therefore, NASEC is likely investigated for its antioxidant and cytoprotective properties. However, high concentrations or specific cellular conditions can sometimes lead to paradoxical cytotoxic effects.[1][3]
Q2: What are the potential mechanisms of cytotoxicity for a cysteine derivative like NASEC?
Based on studies of similar compounds like NAC, cytotoxicity in primary cells, if observed, could arise from several mechanisms:
-
Reductive Stress: While often used to combat oxidative stress, an excessive intracellular concentration of reducing agents like GSH (derived from NASEC) can lead to "reductive stress." This can disrupt normal redox signaling, increase mitochondrial oxidation, and paradoxically trigger cell death.[1]
-
Mitochondrial Pathway of Apoptosis: High concentrations of NAC have been shown to induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[1] This involves the dissipation of mitochondrial membrane potential and the activation of caspases.[1]
-
Pro-oxidant Activity: Under certain conditions, such as in the presence of metal ions like copper, some thiol compounds can act as pro-oxidants, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and inducing cell death.[3][4]
-
Metabolite Toxicity: The metabolism of NASEC could potentially produce toxic byproducts, although this is speculative without specific data.
Q3: What is the very first experiment I should conduct when using NASEC on my primary cells?
The essential first step is to perform a dose-response and time-course experiment to determine the concentration-dependent effect of NASEC on the viability of your specific primary cell type. This will establish the maximal non-toxic concentration and the cytotoxic concentration 50 (CC50), which is critical for designing all subsequent experiments.
Q4: What are the most critical controls to include in my cytotoxicity experiments?
To ensure your results are valid and interpretable, you must include the following controls:
-
Untreated Control: Primary cells cultured in medium alone. This represents 100% viability and serves as the baseline for normal cell health.
-
Vehicle Control: Primary cells treated with the solvent used to dissolve NASEC (e.g., DMSO, ethanol, or PBS) at the highest concentration used in the experiment. This is crucial to ensure that the solvent itself is not causing cytotoxicity.[5]
-
Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay is working correctly and the cells are responsive to toxic stimuli.
Troubleshooting Guide
This guide addresses common problems encountered during the cytotoxic evaluation of novel compounds in primary cells.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed even at very low NASEC concentrations. | 1. High Sensitivity of Primary Cells: Primary cells are often more sensitive than immortalized cell lines. | Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar or low micromolar). |
| 2. Compound Instability: NASEC may be unstable in culture medium, degrading into a more toxic substance.[5] | Assess compound stability in your medium over time using analytical methods (e.g., HPLC). Always use freshly prepared NASEC solutions for each experiment. | |
| 3. Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve NASEC may be toxic to your cells at the concentration used. | Run a separate dose-response curve for the solvent alone to determine its maximum non-toxic concentration. Ensure the final solvent concentration is well below this limit (typically <0.1% for DMSO).[5] | |
| Results are not reproducible between experiments. | 1. Inconsistent Cell Passage Number: Primary cells can change their characteristics and sensitivity with each passage.[5] | Use cells at a consistent and low passage number for all related experiments. Record the passage number meticulously. |
| 2. Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | Optimize and strictly control the initial cell seeding density. Ensure a homogenous single-cell suspension before plating. | |
| 3. Reagent Preparation: Inconsistent reagent concentrations or improper handling can introduce errors. | Prepare fresh reagents and media for each experiment. Ensure thorough mixing of all solutions before use.[5] | |
| MTT/MTS assay shows high viability, but cells look unhealthy/dead under the microscope. | 1. Metabolic Interference: NASEC or its metabolites might be directly reducing the MTT/MTS reagent, giving a false positive signal for viability.[5] | Corroborate viability results with an orthogonal method that does not rely on metabolic activity. Good alternatives include Trypan Blue exclusion, LDH release assays, or Live/Dead staining (e.g., Calcein-AM/Ethidium Homodimer-1).[5] |
| 2. Apoptosis vs. Necrosis: Cells in early-stage apoptosis may still be metabolically active but are committed to dying. | Use an apoptosis-specific assay, such as Annexin V/Propidium Iodide staining, to differentiate between healthy, apoptotic, and necrotic cells. |
Experimental Protocols
Protocol 1: Dose-Response Viability Assessment using MTT Assay
This protocol determines the concentration at which NASEC becomes cytotoxic. The MTT assay measures the metabolic activity of cells, which correlates with viability.[6]
-
Cell Seeding: Plate your primary cells in a 96-well plate at a pre-determined optimal density. Allow them to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock solution of NASEC in culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 2 mM down to 2 µM). Also prepare a 2X vehicle control.
-
Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X NASEC dilutions or controls. This minimizes cell disturbance. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Healthy cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot percent viability versus NASEC concentration to determine the CC50 value.
Protocol 2: Apoptosis vs. Necrosis Assessment using Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with NASEC at concentrations around the determined CC50 (e.g., 0.5x, 1x, and 2x CC50) for the desired time. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle enzyme-free dissociation buffer to preserve membrane integrity.
-
Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V negative, PI negative.
-
Early Apoptotic cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic cells: Annexin V positive, PI positive.
-
Necrotic cells: Annexin V negative, PI positive.
-
Quantitative Data Summary
Table 1: Example Dose-Response of NASEC on Primary Human Hepatocytes after 48h Exposure
| NASEC Concentration (µM) | Mean % Viability (± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 50 | 95.6 ± 4.8 |
| 100 | 88.1 ± 6.2 |
| 250 | 65.7 ± 7.3 |
| 500 | 49.3 ± 5.9 |
| 1000 | 21.4 ± 3.8 |
| 2000 | 5.2 ± 2.1 |
| Resulting CC50 ≈ 500 µM |
Visualizations: Workflows and Pathways
Caption: Workflow for evaluating and minimizing NASEC cytotoxicity.
Caption: Potential dual signaling roles of NASEC in cell fate.
Caption: A troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: N-Acetyl-S-ethyl-L-cysteine Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-S-ethyl-L-cysteine. The information provided is designed to address common challenges encountered during the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound and degradation patterns of similar molecules like N-acetyl-L-cysteine (NAC), the primary degradation pathways are expected to be:
-
Oxidation: The thioether sulfur is susceptible to oxidation, forming the corresponding sulfoxide and subsequently the sulfone. This is a common degradation pathway for sulfur-containing compounds.
-
Hydrolysis: The amide and ester functional groups can undergo hydrolysis under acidic or basic conditions. This would result in the formation of S-ethyl-L-cysteine and acetic acid from N-deacetylation, and N-Acetyl-S-ethyl-L-cysteic acid from hydrolysis of the ethyl ester, if it were an ester. However, as the parent molecule is a cysteine derivative, hydrolysis would cleave the acetyl group.
-
Dealkylation: Cleavage of the S-ethyl bond is a possible, though generally less common, degradation route under harsh conditions.
Q2: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify them?
A2: Unexpected peaks are likely degradation products. To identify them, a systematic approach is recommended:
-
Forced Degradation Studies: Subject a sample of this compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help generate the potential degradation products in detectable amounts.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peaks will provide the molecular weight of the degradation products. Fragmentation patterns (MS/MS) can help elucidate their structures. For example, a +16 Da shift would suggest oxidation to the sulfoxide.
-
Reference Standards: If available, inject reference standards of suspected degradation products (e.g., this compound sulfoxide) to compare retention times and confirm identity.
Q3: My assay for this compound shows a loss of potency over time, but I don't see any major degradation peaks. What could be the issue?
A3: There are several possibilities:
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detectable by UV-Vis spectroscopy. Consider using a more universal detector like a mass spectrometer or a charged aerosol detector (CAD).
-
Formation of Insoluble Products: Degradation products may be precipitating out of solution, especially if their polarity is significantly different from the parent compound and the analytical mobile phase. Visually inspect your samples for any particulates.
-
Adsorption to Container: The analyte or its degradation products might be adsorbing to the surface of the container. Using silanized glass vials or polypropylene tubes can mitigate this issue.
-
Co-elution: A degradation product might be co-eluting with the parent peak, leading to an inaccurate quantification of the parent compound. A change in chromatographic conditions (e.g., different column, mobile phase, or gradient) may be necessary to resolve the peaks.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | The free carboxyl group can interact with residual silanols on the silica backbone of the column. |
| * Use a column with end-capping or a hybrid particle technology. | |
| * Lower the pH of the mobile phase to suppress the ionization of the carboxyl group (e.g., add 0.1% formic acid or phosphoric acid). | |
| Column Overload | Injecting too high a concentration of the analyte. |
| * Dilute the sample and reinject. | |
| Inappropriate Mobile Phase pH | The pH of the mobile phase is close to the pKa of the analyte, leading to mixed ionic forms. |
| * Adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte. |
Issue 2: Irreproducible Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | The column is not fully equilibrated with the mobile phase before injection, especially with gradient methods. |
| * Increase the column equilibration time between injections. | |
| Fluctuations in Column Temperature | The laboratory temperature is not stable, affecting retention. |
| * Use a column oven to maintain a constant temperature. | |
| Mobile Phase Composition Change | The mobile phase composition is changing over time due to evaporation of the more volatile component or improper mixing. |
| * Prepare fresh mobile phase daily. Ensure proper mixing if using an on-line mixer. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a general framework for developing a stability-indicating method for this compound.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the specificity of the analytical method.[1]
-
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 80 °C for 2 hours.[2]
-
Base Hydrolysis: Reflux sample in 0.1 M NaOH at 80 °C for 15 minutes.[2]
-
Oxidative Degradation: Treat sample with 3% hydrogen peroxide at room temperature for 3 hours.[3]
-
Thermal Degradation: Expose solid sample to 80 °C for 3 hours.[3]
-
Photolytic Degradation: Expose sample solution to UV light (e.g., 254 nm) and white light for an extended period (e.g., 24 hours).
For all stress conditions, a target degradation of 5-20% is recommended to avoid the formation of secondary and tertiary degradation products.[1]
Quantitative Data Summary
The following tables illustrate the type of data that should be generated during stability and forced degradation studies. Specific values would need to be determined experimentally for this compound.
Table 1: Summary of Forced Degradation Results (Illustrative)
| Stress Condition | % Degradation of Parent | Number of Degradation Products | Major Degradation Product (Proposed) |
| 0.1 M HCl, 80°C, 2h | 15.2% | 2 | S-ethyl-L-cysteine |
| 0.1 M NaOH, 80°C, 15min | 21.5% | 3 | S-ethyl-L-cysteine, Other hydrolytic products |
| 3% H₂O₂, RT, 3h | 18.7% | 1 | This compound sulfoxide |
| Dry Heat, 80°C, 3h | 5.1% | 1 | Unknown |
| Photolytic (UV/Vis) | 8.9% | 2 | Unknown |
Table 2: HPLC Method Validation Parameters (Illustrative)
| Parameter | This compound | This compound sulfoxide |
| Linearity Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| LOD (µg/mL) | 0.2 | 0.1 |
| LOQ (µg/mL) | 0.6 | 0.3 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% |
| Precision (% RSD) | < 2.0% | < 2.5% |
Visualizations
References
optimizing storage conditions for N-Acetyl-S-ethyl-L-cysteine
Disclaimer: The following information is based on available data for N-Acetyl-L-cysteine ethyl ester (NACET), a closely related compound. While N-Acetyl-S-ethyl-L-cysteine and NACET may be used interchangeably in some contexts, it is crucial to verify the specific storage and handling requirements for your particular compound from the supplier's documentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound as a crystalline solid should be stored at -20°C.[1][2] Under these conditions, it is expected to be stable for at least four years.[1]
Q2: Can I store this compound at room temperature?
Short-term storage at room temperature may be acceptable, particularly during shipping (less than two weeks).[3] However, for maintaining long-term purity and stability, -20°C is the recommended storage temperature.[2]
Q3: How should I store solutions of this compound?
Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For stock solutions prepared in organic solvents like DMSO and dimethyl formamide, it is best practice to prepare them fresh.[1] If short-term storage of a stock solution is necessary, it should be stored at -80°C for up to six months or at -20°C for up to one month.
Q4: What is the main degradation pathway for this compound?
The primary degradation pathway for similar thiol-containing compounds like N-acetylcysteine (NAC) is oxidation, which can lead to the formation of dimers.[4] It is plausible that this compound is also susceptible to oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced experimental efficacy or inconsistent results. | Degradation of the compound due to improper storage. | 1. Verify that the compound has been stored at the recommended temperature of -20°C. 2. If using a solution, ensure it was freshly prepared. 3. Perform a purity analysis (e.g., HPLC) to check for degradation products. |
| Compound appears discolored or has an unusual odor. | Potential degradation or contamination. | 1. Do not use the compound. 2. Discard the vial and obtain a fresh batch. 3. Review storage and handling procedures to prevent future occurrences. |
| Difficulty dissolving the compound. | The compound may have degraded or absorbed moisture. | 1. Ensure the correct solvent is being used. N-Acetyl-L-cysteine ethyl ester is soluble in DMSO and dimethyl formamide at approximately 30 mg/mL and in PBS (pH 7.2) at about 10 mg/mL.[1] 2. If solubility issues persist with a previously reliable batch, it may indicate degradation. Consider performing a purity analysis. |
| Precipitate forms in a stored solution. | The solution may be supersaturated or the compound is degrading. | 1. Gently warm the solution and vortex to try and redissolve the precipitate. 2. If the precipitate does not dissolve, it is best to prepare a fresh solution. 3. Avoid repeated freeze-thaw cycles of stock solutions. |
Experimental Protocols
Protocol: Stability Assessment of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for analyzing N-acetyl-L-cysteine ethyl ester (NACET).
Objective: To determine the purity and identify potential degradation products of this compound in a sample.
Materials:
-
This compound sample
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Tris buffer
-
m-Bromobimane (mBrB) in methanol
-
Sodium acetate
-
HPLC system with a C18 column (e.g., XDB-C18, 4.6 mm × 150 mm, 5 μm)
-
Methanol
-
Water (HPLC grade)
Procedure:
-
Sample Preparation:
-
Treat 50 µL of the sample with 2 mM dithiothreitol (DTT) to analyze the total compound concentration.
-
Incubate the mixture for 10 minutes.
-
Add 5% (w/v, final concentration) trichloroacetic acid (TCA) to deproteinize the sample.
-
Centrifuge at 10,000 x g for 2 minutes.
-
-
Derivatization:
-
Take 40 µL of the supernatant and dilute it with water (1:1, v/v).
-
Add 8 µL of 2 M Tris to adjust the pH to approximately 8.0.
-
Add 5 µL of 40 mM mBrB dissolved in methanol.
-
Incubate for 10 minutes in the dark.
-
Acidify the sample before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 column (XDB-C18, 4.6 mm × 150 mm, 5 μm)
-
Mobile Phase:
-
Solvent A: 0.25% (v/v) Sodium acetate
-
Solvent B: Methanol
-
-
Elution: A gradient elution may be necessary to separate the parent compound from its degradation products. The specific gradient should be optimized based on the HPLC system and the expected degradation products.
-
Detection: Fluorescence detection is typically used for mBrB derivatives.
-
-
Data Analysis:
-
Compare the chromatogram of the test sample to a reference standard of this compound.
-
Calculate the purity of the sample based on the peak area of the parent compound relative to the total peak area.
-
Identify any degradation products by comparing their retention times to known standards, if available.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Workflow for HPLC-based stability testing.
Caption: Potential oxidative degradation pathway.
References
Validation & Comparative
A Comparative Analysis of the Bioavailability of N-Acetylcysteine and Its Ethyl Ester Prodrug, NACET
For researchers and drug development professionals, optimizing the delivery and efficacy of therapeutic compounds is a primary objective. N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent with a broad range of clinical applications.[1][2] However, its therapeutic potential is often hindered by poor oral bioavailability.[3][4] This guide provides a detailed comparison of the bioavailability of NAC and its lipophilic ethyl ester prodrug, N-Acetyl-L-cysteine Ethyl Ester (NACET), which has been developed to overcome the pharmacokinetic limitations of its parent compound.[5]
Executive Summary: Key Bioavailability Differences
N-Acetylcysteine (NAC) exhibits low oral bioavailability, typically ranging from 4% to 10%.[3][4][6][7] This is largely due to extensive first-pass metabolism in the gut wall and liver.[3] In contrast, N-Acetyl-L-cysteine Ethyl Ester (NACET) is an esterified form of NAC that demonstrates significantly enhanced bioavailability. By neutralizing the carboxyl group, the addition of an ethyl ester group increases the molecule's lipophilicity, allowing for much greater absorption and cellular penetration.[5] Upon entering the cell, NACET is rapidly converted back into NAC and cysteine, effectively delivering the active compound intracellularly.[5]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for NAC based on human studies. While direct, standardized comparative data for NACET in humans is still emerging, preclinical data and its mechanism of action strongly indicate superior bioavailability.
Table 1: Oral Bioavailability and Pharmacokinetic Parameters of N-Acetylcysteine (NAC)
| Parameter | Value | Species | Notes | Source |
| Oral Bioavailability (Reduced NAC) | 4.0% | Human | Measures the intact, reduced form of the drug. | [6][7] |
| Oral Bioavailability (Total NAC) | 9.1% - 10% | Human | Includes reduced, oxidized, and protein-bound forms. | [3][6][7] |
| Time to Peak Plasma Conc. (Tmax) | 1 - 2 hours | Human | Following oral administration of a 200-400 mg dose. | [2][8][9] |
| Terminal Half-Life (t½) | ~6.25 hours | Human | After oral administration. | [2][7] |
| Plasma Protein Binding | ~50% - 87% | Human | Significant binding to plasma proteins like albumin. | [2][8] |
Table 2: Comparative Properties of NAC vs. NACET
| Property | N-Acetylcysteine (NAC) | N-Acetyl-L-cysteine Ethyl Ester (NACET) | Source |
| Nature | Hydrophilic | Lipophilic | [10] |
| Primary Advantage | Well-established clinical history | Enhanced cell permeability and bioavailability | [5][10] |
| Cellular Uptake | Limited | High | [5] |
| Bioavailability | Low (<10%) | Significantly higher than NAC | [5] |
| Intracellular Effect | Increases cysteine for glutathione synthesis | More efficient at increasing intracellular cysteine and glutathione |
Metabolic Pathways and Mechanism of Action
NAC and NACET both function as prodrugs for L-cysteine, a critical precursor for the synthesis of the body's primary endogenous antioxidant, glutathione (GSH).[1] The key difference lies in how efficiently they deliver cysteine into the cell.
NAC is absorbed and rapidly deacetylated in the liver to form L-cysteine. This L-cysteine is then available for incorporation into glutathione. However, the hydrophilic nature of NAC limits its ability to passively cross lipid-rich cell membranes.
NACET, being more lipophilic, easily crosses cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing NAC and subsequently L-cysteine. This intracellular trapping mechanism leads to a much higher concentration of the active compound where it is needed for glutathione synthesis.[5]
Experimental Protocols
The determination of bioavailability and pharmacokinetic parameters for compounds like NAC and NACET involves standardized clinical and preclinical study designs.
Protocol: Human Pharmacokinetic Study
-
Study Design: A randomized, crossover study design is typically employed.[6][7] A cohort of healthy volunteers receives a single dose of the compound intravenously (IV) and, after a washout period, a single oral (p.o.) dose.
-
Dosing: For example, subjects might receive 200 mg of NAC intravenously and a 400 mg oral dose.[6][7]
-
Blood Sampling: Blood samples are collected at predetermined intervals for up to 30-48 hours post-administration (e.g., 0, 15, 30, 60 mins, and 2, 4, 6, 8, 12, 24, 30 hours).[6]
-
Sample Processing: Plasma is separated from whole blood via centrifugation. To accurately measure thiol compounds like NAC, samples are immediately treated with a reducing agent (e.g., dithiothreitol) and a stabilizing agent to prevent oxidation and disulfide exchange.
-
Bioanalysis: Plasma concentrations of the drug and its key metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (Area Under the Curve), and terminal half-life (t½).
-
Bioavailability Calculation: Absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Conclusion for Drug Development Professionals
The evidence strongly suggests that N-Acetyl-L-cysteine Ethyl Ester (NACET) is a superior alternative to N-acetylcysteine for applications where high intracellular delivery is paramount.[5][10] The chemical modification to an ethyl ester significantly enhances lipophilicity, allowing the compound to bypass the metabolic and absorption barriers that limit the efficacy of NAC. For the development of therapeutics targeting conditions rooted in oxidative stress, such as neurodegenerative diseases, liver conditions, and certain inflammatory disorders, NACET represents a more potent and efficient molecule.[12] Future research should focus on establishing a complete human pharmacokinetic profile for NACET to translate its preclinical advantages into clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. jvsmedicscorner.com [jvsmedicscorner.com]
- 7. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study | springermedizin.de [springermedizin.de]
- 10. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of N-Acetyl-S-ethyl-L-cysteine and Glutathione for Cellular Antioxidant Support
Abstract: This guide provides a detailed comparative analysis of exogenous Glutathione (GSH) and the N-acetylcysteine (NAC) derivative, N-Acetyl-S-ethyl-L-cysteine (NASEC), also known as N-Acetyl-L-cysteine Ethyl Ester (NACET). Glutathione is the body's primary endogenous antioxidant, yet its therapeutic efficacy via oral administration is hampered by poor bioavailability.[1][2][3] NASEC represents a prodrug strategy designed to overcome this limitation. By leveraging enhanced lipophilicity for superior cellular uptake, NASEC acts as an efficient intracellular cysteine donor to bolster de novo GSH synthesis.[4] This document synthesizes available experimental data on their mechanisms, bioavailability, and efficacy, presenting quantitative data in structured tables. Detailed experimental protocols for assessing antioxidant capacity and intracellular GSH levels are provided, alongside visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals.
Introduction: The Challenge of Augmenting Cellular Glutathione
Glutathione (GSH) is a tripeptide composed of glutamate, cysteine, and glycine, and is often referred to as the "master antioxidant" for its central role in cellular protection.[1] It is integral to a variety of biological processes, including neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, maintaining the redox state of proteins, and supporting immune function.[2] However, conditions of high oxidative stress, aging, and certain diseases can deplete intracellular GSH stores, making their replenishment a key therapeutic goal.
Direct oral supplementation with GSH is largely ineffective due to enzymatic degradation in the gastrointestinal tract, which results in poor bioavailability.[2][3][5] This has led to the development of alternative strategies, such as administering GSH precursors. N-Acetylcysteine (NAC) is a well-established precursor that provides L-cysteine, the rate-limiting amino acid in GSH synthesis.[6][7] this compound (NASEC/NACET) is a more recent, advanced derivative of NAC. Its ethyl ester modification renders the molecule more lipophilic (fat-soluble), allowing it to passively diffuse across cell membranes far more efficiently than its predecessors. Once inside the cell, it is hydrolyzed to NAC, trapping it intracellularly and providing a sustained source of cysteine for GSH production.[8]
Comparative Analysis: Mechanism, Bioavailability, and Efficacy
The fundamental difference between GSH and NASEC lies in their delivery strategy. Direct GSH supplementation attempts to introduce the final product, whereas NASEC provides the essential building block for the cell to synthesize its own GSH.
| Feature | Glutathione (GSH) | This compound (NASEC/NACET) |
| Primary Mechanism | Direct antioxidant, co-factor for antioxidant enzymes, detoxification agent.[1] | Prodrug; efficiently delivers cysteine intracellularly for de novo GSH synthesis. |
| Chemical Nature | Hydrophilic tripeptide.[9] | Lipophilic N-acetylated amino acid ethyl ester.[10] |
| Oral Bioavailability | Very low due to enzymatic degradation in the GI tract.[2][3] | High; lipophilicity allows for enhanced absorption and cellular penetration.[10] |
| Cellular Uptake | Requires specific transporters; inefficient. | High passive diffusion across lipid membranes. |
| Primary Advantage | Is the final, active "master antioxidant" molecule. | Overcomes the primary limitation of GSH and NAC by ensuring efficient delivery to target cells.[4][8] |
| Primary Limitation | Extremely poor oral bioavailability.[1][2] | Relies on the cell's enzymatic machinery to synthesize GSH. |
Quantitative Data: Efficacy in Raising Intracellular GSH
Experimental data from studies on human umbilical vein endothelial cells (HUVEC) directly compares the efficacy of NASEC (NACET) against other GSH precursors, including NAC. The results highlight NASEC's superior ability to increase intracellular levels of cysteine and, consequently, GSH.
Table 1: Comparative Efficacy of GSH Precursors in HUVEC Data synthesized from a study by Giustarini et al., demonstrating the fold-increase of intracellular thiols after treatment.[4]
| Compound (at 0.5 mM) | Intracellular Cysteine Increase | Intracellular γ-Glutamylcysteine Increase | Intracellular GSH Increase |
| NASEC (NACET) | ~18-fold | ~6-fold | ~3.5-fold |
| N-Acetylcysteine (NAC) | ~1.5-fold | ~1.3-fold | ~1.2-fold |
| GSH-Ethyl Ester (GSH-EE) | ~1.2-fold | ~1.4-fold | ~1.6-fold |
| 2-oxothiazolidine-4-carboxylic acid (OTC) | ~2.5-fold | ~1.8-fold | ~1.5-fold |
These data clearly indicate that NASEC is substantially more effective at enriching the intracellular pool of cysteine and driving the synthesis of GSH compared to NAC and other related compounds.[4]
Key Signaling Pathways and Mechanisms of Action
The ultimate goal of both GSH and NASEC is to support the cellular antioxidant defense system, which is governed by the glutathione pathway. NASEC acts as an efficient upstream supplier for this critical downstream pathway.
Caption: Glutathione synthesis pathway and NASEC's mechanism of action.
Experimental Protocols
Objective comparison requires standardized methods. The following protocols are fundamental for evaluating the antioxidant potential and cellular efficacy of compounds like NASEC and GSH.
Protocol 1: In Vitro Antioxidant Capacity (ABTS Assay)
This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. It is a common method for determining antioxidant capacity in vitro.[11][12]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (NASEC, GSH) dissolved in an appropriate solvent (e.g., ethanol or DMSO)
-
Trolox (standard antioxidant)
-
96-well microplate and reader (spectrophotometer)
Methodology:
-
Preparation of ABTS•+ Stock Solution:
-
Dissolve ABTS in water to a 7 mM concentration.
-
Dissolve potassium persulfate in water to a 2.45 mM concentration.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the dark blue/green ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the stock solution with PBS (pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds (e.g., NASEC, GSH) and the Trolox standard.
-
Add 10 µL of each sample dilution to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6-10 minutes in the dark.
-
Measure the absorbance of each well at 734 nm.
-
-
Calculation:
-
The percentage inhibition of absorbance is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Results are often expressed as an IC50 value (the concentration required to inhibit 50% of the ABTS•+ radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Protocol 2: Quantification of Intracellular Glutathione
This protocol uses a fluorescent probe to measure changes in intracellular GSH levels in live cultured cells, providing a direct measure of a compound's ability to boost cellular defenses.[13][14]
Caption: Experimental workflow for intracellular GSH measurement.
Materials:
-
Cultured cells (e.g., HUVEC, ARPE-19) plated on glass-bottom imaging dishes
-
Live-cell imaging medium
-
Fluorescent thiol-reactive probe (e.g., ThiolTracker™ Violet, RealThiol)
-
Test compounds (NASEC, GSH, NAC)
-
Confocal microscope
Methodology:
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes and culture until they reach desired confluency.
-
Treat cells with various concentrations of the test compounds (e.g., 0.1 mM, 0.5 mM, 1 mM NASEC) for a specified duration (e.g., 24 hours). Include an untreated control group.
-
-
Probe Preparation and Loading:
-
Prepare a working solution of the thiol-reactive probe (e.g., 5 µM ThiolTracker™ Violet) in pre-warmed, serum-free imaging medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells twice with warm imaging medium to remove any excess, unbound probe.
-
Immediately proceed to imaging using a confocal microscope with the appropriate laser excitation and emission filter settings for the chosen probe (e.g., 405 nm excitation for ThiolTracker™ Violet).
-
-
Image Analysis:
-
Acquire images from multiple fields of view for each treatment condition.
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell.
-
Compare the fluorescence intensity of the treated groups to the untreated control group to quantify the relative change in intracellular GSH concentration.
-
Logical Relationship: A Comparative Bioavailability Workflow
The stark contrast in bioavailability is the central thesis for preferring NASEC over oral GSH. This logical flow can be visualized to underscore the mechanistic advantage.
References
- 1. transparentlabs.com [transparentlabs.com]
- 2. cymbiotika.com [cymbiotika.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. biostacklabs.com [biostacklabs.com]
- 6. NAC vs. Glutathione and How They Work | Invigor Medical [invigormedical.com]
- 7. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 2.3. Radical Scavenging Capacity: DPPH and ABTS Tests [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Monitoring Glutathione Dynamics and Heterogeneity in Living Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antioxidant Activity of N-Acetyl-S-ethyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant activity of N-Acetyl-S-ethyl-L-cysteine (NASEC), also known as N-Acetylcysteine Ethyl Ester (NACET), against its well-established counterparts, N-Acetylcysteine (NAC) and Glutathione (GSH). This document synthesizes available experimental data to evaluate their relative performance in various antioxidant assays.
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathophysiology of numerous diseases. Consequently, the exploration of effective antioxidant compounds is of paramount importance in therapeutic research. NASEC has emerged as a promising antioxidant, primarily due to its enhanced cellular permeability compared to its parent compound, NAC. As a lipophilic derivative, NASEC is designed to more readily cross cell membranes, leading to more efficient intracellular delivery of cysteine, a crucial precursor for the synthesis of the master antioxidant, glutathione.[1][2] This guide delves into the available in vitro data to substantiate these claims and provide a comparative framework for researchers.
Comparative Analysis of Antioxidant Performance
NASEC's primary antioxidant mechanism lies in its ability to serve as a highly bioavailable prodrug for L-cysteine, thereby augmenting intracellular glutathione levels.[1][2] Glutathione is a potent tripeptide antioxidant that directly neutralizes ROS and is a critical cofactor for various antioxidant enzymes.[3] In contrast, NAC, while also a cysteine precursor, has lower lipophilicity, which can limit its cellular uptake.[4] Glutathione itself, when applied extracellularly, is poorly transported into cells.
A key study directly comparing NASEC (NACET) and NAC in retinal pigment epithelial (RPE) cells demonstrated that NASEC was significantly more effective at protecting cells from oxidative stress induced by hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BOOH).[4] NASEC exhibited a protective effect at lower concentrations than NAC and was found to be much more reactive in scavenging these oxidizing agents directly.[4]
While direct, standardized quantitative data from chemical antioxidant assays such as DPPH, ABTS, and ORAC for NASEC are limited in publicly available literature, the existing cellular studies strongly suggest its superior potential in mitigating intracellular oxidative stress.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the in vitro antioxidant activity of NASEC, NAC, and GSH. It is important to note that the data for NAC and GSH are compiled from various sources and may not be directly comparable due to differing experimental conditions. The data for NASEC is primarily from a cellular assay context.
Table 1: Radical Scavenging Activity (DPPH & ABTS Assays)
| Compound | Assay | IC50 / Trolox Equivalent | Source(s) |
| This compound (NASEC/NACET) | Reactivity with H₂O₂ | t½: 1.16 ± 0.18 min | [4] |
| Reactivity with t-BOOH | t½: 12.2 ± 0.8 min | [4] | |
| N-Acetylcysteine (NAC) | Reactivity with H₂O₂ | t½: 8.81 ± 0.45 min | [4] |
| Reactivity with t-BOOH | t½: 88.3 ± 4.51 min | [4] | |
| DPPH | IC50: Variable, often requires high concentrations | [3] | |
| ABTS | - | - | |
| Glutathione (GSH) | DPPH | IC50: ~11.63 µg/mL (in acetone) | [5] |
| ABTS | IC50: ~15.93 µg/mL (in buffer) | [5] |
Note: The half-life (t½) values for NASEC and NAC indicate the time taken to react with the respective oxidizing agents, with a lower value indicating higher reactivity.
Table 2: Oxygen Radical Absorbance Capacity (ORAC) Assay
| Compound | ORAC Value (µmol TE/g or other units) | Source(s) |
| This compound (NASEC/NACET) | Data not readily available | - |
| N-Acetylcysteine (NAC) | Data not readily available in µmol TE/g | - |
| Glutathione (GSH) | Data available but varies with experimental setup | [6] |
Table 3: Cellular Antioxidant Activity (CAA)
| Compound | Protective Effect | Cell Type | Source(s) |
| This compound (NASEC/NACET) | Significantly increased cell viability under oxidative stress at lower concentrations compared to NAC. | ARPE-19 (retinal pigment epithelium) | [4] |
| N-Acetylcysteine (NAC) | Protective at higher concentrations. | ARPE-19 (retinal pigment epithelium) | [4] |
| Glutathione (GSH) | Limited cellular uptake when applied externally. | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. Below are outlines of standard protocols for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[3]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Sample Preparation: Prepare various concentrations of the test compounds (NASEC, NAC, GSH) and a positive control (e.g., Trolox or ascorbic acid) in a suitable solvent.
-
Reaction: Add the test compound solutions to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the antioxidant.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.[3]
Methodology:
-
ABTS•+ Generation: Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Reagent Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds.
-
Reaction: Add the test compound solutions to the diluted ABTS•+ solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[3]
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of antioxidants to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells, induced by a peroxyl radical generator like AAPH.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and grow to confluence.
-
Loading: Wash the cells and incubate them with the test compounds and the DCFH-DA probe.
-
Washing: After the incubation period, wash the cells to remove the excess probe and compound.
-
Induction of Oxidative Stress: Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculation: The CAA value is calculated based on the area under the fluorescence curve, with and without the antioxidant, and is often expressed as quercetin equivalents.
Signaling Pathways and Experimental Workflows
The primary antioxidant mechanism of NASEC and NAC is to provide the precursor L-cysteine for the synthesis of glutathione. This process is central to maintaining cellular redox homeostasis.
Caption: Intracellular conversion of NASEC and NAC to L-cysteine, leading to glutathione synthesis and activation of antioxidant pathways.
The experimental workflow for a comparative in vitro analysis of these antioxidants would typically involve a tiered approach, starting from chemical-based assays to more biologically relevant cellular models.
Caption: A typical experimental workflow for the comparative in vitro validation of antioxidant activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to L-Cysteine Prodrugs: N-Acetyl-S-ethyl-L-cysteine vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The delivery of L-cysteine to cells is a critical strategy for replenishing glutathione (GSH), a primary endogenous antioxidant. Direct administration of L-cysteine is often inefficient due to its instability and low bioavailability. This has spurred the development of various L-cysteine prodrugs designed to enhance cellular uptake and subsequent conversion to L-cysteine. This guide provides an objective comparison of N-Acetyl-S-ethyl-L-cysteine (NACET), a promising new contender, against other established cysteine prodrugs, supported by experimental data.
Mechanism of Action: The Common Goal of Cysteine Prodrugs
The primary mechanism of action for all L-cysteine prodrugs is to serve as a stable carrier for L-cysteine, allowing it to be efficiently transported into cells. Once inside the cell, these prodrugs are metabolized to release L-cysteine. This free L-cysteine then becomes the rate-limiting substrate for the synthesis of glutathione, a tripeptide that plays a pivotal role in protecting cells from oxidative damage. By augmenting intracellular L-cysteine levels, these prodrugs bolster the cell's antioxidant capacity.
This compound (NACET): A Lipophilic Advantage
This compound, also known as N-acetyl-L-cysteine ethyl ester (NACET), is a derivative of the widely used N-acetylcysteine (NAC). The key structural difference is the esterification of the carboxyl group, which significantly increases its lipophilicity. This enhanced lipophilicity allows NACET to more readily cross cell membranes, leading to higher intracellular concentrations of the prodrug and, consequently, more efficient delivery of L-cysteine.
Comparative Performance Data
The following tables summarize quantitative data from various studies to facilitate a comparison between NACET and other L-cysteine prodrugs. It is important to note that the experimental models and conditions may vary between studies.
Table 1: this compound (NACET) vs. N-Acetylcysteine (NAC) in Retinal Pigment Epithelial (RPE) Cells
This study highlights the superior ability of NACET to increase intracellular glutathione and protect against oxidative stress compared to NAC.[1]
| Parameter | Concentration | NACET | NAC | Fold Change (NACET vs. NAC) |
| Intracellular GSH | 1 mM | ~250% of control | No significant increase | >2.5x |
| Intracellular Cysteine | 1 mM | ~400% of control | No significant increase | >4x |
| Cell Viability (H₂O₂ induced stress) | 1 mM | ~80% | ~40% | ~2x |
| Oral Bioavailability | - | >60% | 3-6% | >10x |
Table 2: Efficacy of Thiazolidine-Based Cysteine Prodrugs in Acetaminophen-Induced Hepatotoxicity
This table presents data on the protective effects of various 2-substituted thiazolidine-4(R)-carboxylic acids against acetaminophen-induced liver damage in mice. The data indicates that the nature of the substituent at the 2-position influences the protective efficacy.
| Compound | Protective Effect (Survival at 48h) |
| 2(RS)-Methylthiazolidine-4(R)-carboxylic acid | Nearly equipotent to the n-propyl and n-pentyl analogs |
| 2(RS)-n-Propylthiazolidine-4(R)-carboxylic acid | Nearly equipotent to the methyl and n-pentyl analogs |
| 2(RS)-n-Pentylthiazolidine-4(R)-carboxylic acid | Nearly equipotent to the methyl and n-propyl analogs |
| 2(RS)-Ethylthiazolidine-4(R)-carboxylic acid | Less protective |
| 2(RS)-Phenylthiazolidine-4(R)-carboxylic acid | Less protective |
| 2(RS)-(4-Pyridyl)thiazolidine-4(R)-carboxylic acid | Less protective |
| 2(RS)-Methylthiazolidine-4(S)-carboxylic acid (enantiomer) | Totally ineffective |
Data from a study evaluating protection against LD90 doses of acetaminophen in mice.
Table 3: Stimulation of Glutathione Production by Thiazolidine Prodrugs in Rat Hepatocytes
This study measured the ability of various 2-(polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids (TCAs) to increase cellular glutathione levels in vitro.
| Compound (TCA derived from) | Fold Increase in GSH (1.0 mM) |
| Various aldose monosaccharides | 1.2 to 2.1-fold relative to controls |
The study noted that the degree of GSH stimulation in vitro did not directly correlate with the in vivo protective effects, suggesting the importance of pharmacokinetic factors.
Signaling Pathways and Experimental Workflows
Glutathione Synthesis Pathway
The following diagram illustrates the central role of L-cysteine delivery by prodrugs in the synthesis of glutathione.
References
A Comparative Analysis of N-Acetyl-S-ethyl-L-cysteine and N-acetylcysteine: Efficacy and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Acetyl-S-ethyl-L-cysteine (NASE) and the well-established compound N-acetylcysteine (NAC). Due to a lack of direct comparative studies on NASE, this document leverages available data on the structurally similar compound S-ethyl-L-cysteine (SEC) as a proxy for NASE's potential bioactivity. This comparison focuses on antioxidant capacity and enzyme inhibition, supported by available experimental data. The information presented is intended to guide further research and drug development efforts.
Introduction
N-acetylcysteine (NAC) is a widely recognized antioxidant and a precursor to the intracellular antioxidant glutathione (GSH).[1][2] Its clinical applications are extensive, ranging from treatment for acetaminophen poisoning to its use as a mucolytic agent.[2][3] this compound (NASE) is a derivative of NAC with a substitution on the sulfur atom. While research on NASE is limited, understanding its potential efficacy in comparison to NAC is crucial for the development of new therapeutic agents with potentially improved properties. This guide synthesizes the available, albeit indirect, evidence to provide a preliminary comparison.
Comparative Efficacy: Antioxidant and Enzyme Inhibitory Activities
Direct comparative studies on the efficacy of NASE and NAC are not currently available in the scientific literature. However, studies on S-ethyl-L-cysteine (SEC), which shares the S-ethyl group with NASE, provide some insight into its potential antioxidant and enzyme-inhibiting properties relative to NAC.
In Vitro Antioxidant and Enzyme Inhibitory Activity
A study by Ahmad et al. (2022) investigated the in vitro antioxidant and β-hydroxy-β-methyl-glutaryl-CoA (HMG-R) reductase inhibitory activities of several organosulfur compounds, including NAC and SEC. The results, summarized in Table 1, indicate that NAC possesses a more potent radical scavenging activity and HMG-R inhibitory potential compared to SEC in these specific assays.
Table 1: In Vitro Comparison of NAC and SEC (as a proxy for NASE)
| Parameter | N-acetylcysteine (NAC) | S-ethyl-L-cysteine (SEC) | Reference |
| DPPH Radical Scavenging (IC50) | 7.031 ± 0.51 µM | Not explicitly stated, but generally lower than NAC | Ahmad et al. (2022) |
| ABTS Radical Scavenging (IC50) | 5.77 ± 0.22 µM | Not explicitly stated, but generally lower than NAC | Ahmad et al. (2022) |
| HMG-R Inhibitory Activity (IC50) | 139.26 ± 1.8 µM | 264.66 ± 5.8 µM | Ahmad et al. (2022) |
In Vivo Antioxidant Effects
A study by Zotta et al. (2017) in a mouse model of Shiga toxin-2-induced hemolytic uremic syndrome (HUS) demonstrated that both NAC and SEC could ameliorate oxidative stress. While quantitative data for a direct comparison is limited in the publication, both compounds were shown to reduce renal glutathione depletion and lipid peroxidation. This suggests that SEC, and by extension potentially NASE, possesses in vivo antioxidant activity, though its relative potency to NAC cannot be definitively determined from this study.
Pharmacokinetics and Bioavailability
Detailed pharmacokinetic and bioavailability data for NASE are not available. For NAC, oral bioavailability is known to be low, generally ranging from 6-10%, due to extensive first-pass metabolism.[3] The development of NAC derivatives, such as N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET), has been pursued to improve bioavailability by increasing lipophilicity and cellular uptake.[4][5][6] The S-ethyl substitution in NASE may also influence its pharmacokinetic profile, but this remains to be experimentally determined.
Signaling and Metabolic Pathways
Antioxidant Mechanism of N-acetylcysteine (NAC)
NAC exerts its antioxidant effects through several mechanisms. Primarily, it serves as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[1][2] GSH is a major intracellular antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes like glutathione peroxidase. NAC can also directly scavenge certain free radicals via its free thiol group.[7]
Caption: Antioxidant mechanisms of N-acetylcysteine (NAC).
Putative Metabolic Pathway of this compound (NASE)
While the specific metabolic pathway of NASE has not been fully elucidated, it is likely to undergo deacetylation to form S-ethyl-L-cysteine (SEC). SEC can then be further metabolized. NASE itself is considered a mercapturic acid, which is a type of metabolite formed from the conjugation of xenobiotics with glutathione, followed by enzymatic processing and N-acetylation.
Caption: Putative metabolic pathway of this compound (NASE).
Experimental Protocols
In Vitro HMG-R Inhibitory Activity and Radical Scavenging Assays (Ahmad et al., 2022)
-
HMG-R Inhibitory Activity: The inhibitory activity of the test compounds against β-hydroxy-β-methyl-glutaryl-CoA reductase (HMG-R) was determined using an in vitro enzyme assay. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH. The reaction mixture contained HMG-CoA, NADPH, and the HMG-R enzyme in a phosphate buffer. The IC50 values were calculated from the dose-response curves.
-
DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity was measured spectrophotometrically. A solution of DPPH in methanol was mixed with various concentrations of the test compounds. The decrease in absorbance at 517 nm was monitored until the reaction reached a plateau. The IC50 value, representing the concentration of the compound that scavenged 50% of the DPPH radicals, was determined.
-
ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging activity was assessed. The ABTS radical cation was generated by reacting ABTS with potassium persulfate. The pre-formed radical solution was then incubated with different concentrations of the test compounds, and the decrease in absorbance at 734 nm was measured. The IC50 value was calculated.
In Vivo Model of Shiga Toxin-2-Induced Hemolytic Uremic Syndrome (Zotta et al., 2017)
-
Animal Model: Male BALB/c mice were used. Hemolytic Uremic Syndrome (HUS) was induced by a single intraperitoneal injection of Shiga toxin-2 (Stx2).
-
Treatment: Mice were treated with either N-acetylcysteine (NAC) or S-ethyl-L-cysteine (SEC) via intraperitoneal injection 24 hours before and 24 and 48 hours after Stx2 administration.
-
Outcome Measures: Renal function was assessed by measuring blood urea nitrogen (BUN) and creatinine levels. Oxidative stress in kidney homogenates was evaluated by measuring the levels of reduced glutathione (GSH) and thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding this compound (NASE) in relation to N-acetylcysteine (NAC). The available data, primarily from studies on the related compound S-ethyl-L-cysteine, suggest that NASE likely possesses antioxidant properties, although in vitro evidence indicates it may be less potent than NAC in specific radical scavenging and enzyme inhibitory assays.
A significant knowledge gap exists concerning the pharmacokinetics, bioavailability, and direct comparative efficacy of NASE. Future research should prioritize:
-
Direct comparative studies of NASE and NAC in various in vitro and in vivo models of oxidative stress and inflammation.
-
Pharmacokinetic and bioavailability studies of NASE to understand its absorption, distribution, metabolism, and excretion profile.
-
Elucidation of the complete metabolic pathway of NASE to identify its active metabolites and their contribution to its overall bioactivity.
Addressing these research questions will be crucial in determining the therapeutic potential of NASE as a viable alternative or supplement to NAC.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of N-Acetyl-S-ethyl-L-cysteine and Other Key Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research and therapeutic development, the pursuit of compounds with superior bioavailability and efficacy is paramount. This guide provides a comprehensive, data-driven comparison of N-Acetyl-S-ethyl-L-cysteine (NASELC), more commonly known as N-Acetyl-L-cysteine ethyl ester (NACET), against established antioxidants: N-Acetylcysteine (NAC), Glutathione (GSH), and Vitamin C.
Executive Summary
Oxidative stress is a key pathological factor in a myriad of diseases, making the study of antioxidants a critical area of research. While NAC has been a longstanding therapeutic agent, its efficacy is often limited by low bioavailability. NACET, a lipophilic ester of NAC, has emerged as a promising alternative with enhanced cellular uptake and superior antioxidant potential. This guide delves into the comparative performance of NACET against NAC, the body's master antioxidant GSH, and the essential nutrient Vitamin C, supported by experimental data.
In Vitro Antioxidant Capacity
A direct comparison of the radical scavenging activity of these antioxidants is crucial for understanding their intrinsic chemical properties. Standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) are commonly employed for this purpose.
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | Notes |
| This compound (NACET) | Data not readily available | Data not readily available | Significantly more reactive with H₂O₂ and t-BOOH than NAC. |
| N-Acetylcysteine (NAC) | Variable, often high | Variable | Generally considered a weaker direct radical scavenger compared to other antioxidants. |
| Glutathione (GSH) | Variable | ~0.9 - 1.5 | A major endogenous antioxidant, but its direct radical scavenging activity in vitro can be modest. |
| Vitamin C (Ascorbic Acid) | ~20 - 50 | ~1.0 - 2.0 | A potent and well-characterized water-soluble antioxidant. |
Note: The values presented are compiled from various sources and may differ based on experimental conditions. The lack of standardized, head-to-head comparative studies for all four compounds is a notable data gap.
A study comparing the reactivity of NAC and NACET with hydrogen peroxide (H₂O₂), a key reactive oxygen species, provides valuable insight into their direct antioxidant capabilities.
| Compound (1 mM) | Oxidizing Agent (10 mM) | Half-life (t½) in minutes |
| NACET | H₂O₂ | 1.16 ± 0.18 |
| NAC | H₂O₂ | 8.81 ± 0.45 |
| NACET | t-BOOH | 12.2 ± 0.8 |
| NAC | t-BOOH | 88.3 ± 4.51 |
This data clearly indicates that NACET reacts directly and much more rapidly with these oxidizing agents than NAC[1].
Cellular Antioxidant Performance
The true efficacy of an antioxidant is determined by its performance within a biological system. Key metrics include the ability to increase intracellular antioxidant levels, reduce reactive oxygen species (ROS), and protect cells from oxidative stress-induced damage.
Intracellular Glutathione Enhancement
A primary mechanism of action for NAC and NACET is their role as precursors to cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH). Due to its enhanced lipophilicity, NACET can more readily cross cell membranes.
| Parameter | This compound (NACET) | N-Acetylcysteine (NAC) | Reference |
| Intracellular GSH Increase | Significant increase at 0.2 mM | No significant increase at tested concentrations | [1] |
| Intracellular Cysteine Increase | Significant increase at 1 mM | No significant increase at tested concentrations | [1] |
These findings demonstrate that NACET is significantly more effective than NAC at increasing intracellular levels of the master antioxidant, glutathione.
Cytoprotection Against Oxidative Stress
The ability of an antioxidant to protect cells from damage induced by oxidative insults is a critical measure of its therapeutic potential.
| Parameter | This compound (NACET) | N-Acetylcysteine (NAC) | Reference |
| Protection against H₂O₂-induced cytotoxicity | Strong and significant effect at 0.4 mM | Protective effect starts at 2 mM | [1] |
This data highlights that NACET provides cellular protection at concentrations 5-10 times lower than NAC[1]. While direct comparative studies of NACET with glutathione and Vitamin C in the same cellular model are limited, the superior performance of NACET in boosting intracellular glutathione suggests it would offer robust cytoprotection.
Mechanistic Insights: Signaling Pathways
The antioxidant effects of these compounds are not solely based on direct radical scavenging but also involve the modulation of intricate cellular signaling pathways that regulate the endogenous antioxidant response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, inducing the expression of a wide array of antioxidant and detoxification genes.
dot
Caption: Nrf2 signaling pathway activation by various antioxidants.
NASELC/NACET demonstrates a potent ability to activate the Nrf2 pathway. It readily enters the cell and is converted to cysteine. This increase in intracellular cysteine can directly modify cysteine residues on Keap1, the negative regulator of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes. NAC also activates this pathway, primarily by providing the cysteine precursor for GSH synthesis, which in turn modulates the cellular redox state sensed by Keap1. Glutathione itself plays a crucial role in maintaining the redox environment that influences Keap1-Nrf2 signaling. Vitamin C can also indirectly influence this pathway by reducing oxidative stress.
Experimental Protocols
In Vitro Reactivity with H₂O₂ and t-BOOH
Objective: To compare the direct reactivity of NACET and NAC with oxidizing agents.
Methodology:
-
Solutions of 1 mM NAC or NACET were prepared.
-
The antioxidant solutions were reacted with 10 mM H₂O₂ or t-BOOH at room temperature.
-
At various time points, the concentration of remaining thiol (-SH) groups was measured by reaction with 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB).
-
The absorbance was measured spectrophotometrically, and the half-life of the thiols was calculated. (Protocol adapted from a study on retinal pigment epithelial cells[1])
Cellular Viability Assay (MTT Assay)
Objective: To assess the cytoprotective effects of antioxidants against oxidative stress.
Methodology:
-
Human retinal pigment epithelial (ARPE-19) cells were cultured to confluence in 96-well plates.
-
Cells were pre-treated with varying concentrations of NACET or NAC for a specified duration (e.g., 16-24 hours).
-
Oxidative stress was induced by adding an oxidizing agent, such as H₂O₂ (e.g., 2 mM).
-
After incubation, the cell viability was assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
-
The absorbance was measured spectrophotometrically, and cell viability was expressed as a percentage of the untreated control.
dot
Caption: General experimental workflow for comparing antioxidant efficacy.
Conclusion
The available evidence strongly suggests that this compound (NASELC/NACET) is a superior antioxidant compared to its parent compound, N-Acetylcysteine (NAC). Its enhanced lipophilicity translates to greater bioavailability, leading to more efficient intracellular delivery of cysteine and a more robust increase in glutathione levels. This results in superior cytoprotection against oxidative stress at significantly lower concentrations.
While direct, comprehensive in vitro and cellular comparisons of NACET against glutathione and Vitamin C are currently lacking in the literature, its potent ability to upregulate the master antioxidant, glutathione, positions it as a highly promising therapeutic agent for conditions associated with oxidative stress.
For researchers and drug development professionals, NACET represents a compelling next-generation antioxidant worthy of further investigation. Future studies should focus on head-to-head comparisons with other key antioxidants in a variety of disease models to fully elucidate its therapeutic potential.
References
A Comparative Guide to the Neuroprotective Effects of N-Acetyl-S-ethyl-L-cysteine (NASELC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of N-Acetyl-S-ethyl-L-cysteine, scientifically identified as N-acetylcysteine ethyl ester (NACET), against its parent compound N-acetylcysteine (NAC) and another neuroprotective agent, edaravone. The information herein is supported by experimental data to inform research and drug development in the field of neurodegenerative diseases.
Executive Summary
This compound (NASELC), or N-acetylcysteine ethyl ester (NACET), is a promising neuroprotective agent designed to overcome the pharmacokinetic limitations of its predecessor, N-acetylcysteine (NAC). By esterification of the carboxyl group, NASELC exhibits increased lipophilicity, leading to enhanced cell permeability and bioavailability. This modification allows for more efficient delivery of cysteine, the rate-limiting substrate for the synthesis of the crucial intracellular antioxidant, glutathione (GSH). The primary neuroprotective mechanisms of NASELC are centered around replenishing and maintaining intracellular GSH levels and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. This guide will delve into the quantitative advantages of NASELC over NAC and compare its mechanistic profile with that of edaravone, another neuroprotective drug known to modulate oxidative stress pathways.
Quantitative Performance Comparison
The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the superior efficacy of NASELC (NACET) in enhancing antioxidant capacity and promoting neuronal cell viability compared to NAC. A direct quantitative comparison with edaravone is limited in the current literature; however, a mechanistic comparison is provided in the subsequent sections.
Table 1: Comparison of Antioxidant Capacity and Glutathione (GSH) Boosting Effects
| Compound | Assay | Model System | Key Findings | Reference |
| NASELC (NACET) | GSH Measurement | Human Retinal Pigment Epithelial (RPE) cells | Significantly more effective than NAC at increasing intracellular GSH levels. | [1] |
| NAC | GSH Measurement | Human Retinal Pigment Epithelial (RPE) cells | Less effective than NACET in increasing intracellular GSH. | [1] |
| NASELC (NACET) | Thiol Measurement | Rat tissues (including brain) after oral administration | Significantly increased GSH content in most tissues, including the brain, whereas NAC did not. | |
| NAC | Thiol Measurement | Rat tissues (including brain) after oral administration | Did not significantly increase GSH content in the brain after oral administration. |
Table 2: Comparison of Neuroprotective Efficacy in In Vitro Models of Oxidative Stress
| Compound | Assay | Cell Line | Insult | Concentration | Result | Reference |
| NASELC (NACET) | Cell Viability | Human Retinal Pigment Epithelial (RPE) cells | Hydrogen Peroxide (H₂O₂) | 0.4 mM | Strong and significant protection against H₂O₂-induced cell death. | |
| NAC | Cell Viability | Human Retinal Pigment Epithelial (RPE) cells | Hydrogen Peroxide (H₂O₂) | 2 mM | Protective effect observed only at a higher concentration compared to NACET. | |
| NAC | MTT Assay | SH-SY5Y neuroblastoma cells | MPP+ (1-methyl-4-phenylpyridinium) | 1 mM | Pre-treatment with NAC (1 mM) restored ERK1/2 activity and reduced cell death. | |
| Edaravone | Cell Viability | mRNA-induced motor neurons | Hydrogen Peroxide (H₂O₂) | Not specified | Significantly alleviated neurite damage. | [2] |
Mechanisms of Neuroprotection
The neuroprotective effects of NASELC are primarily attributed to its ability to bolster the cellular antioxidant defense systems. This is achieved through two main interconnected pathways: the replenishment of glutathione and the activation of the Nrf2/ARE signaling pathway.
Glutathione Replenishment
Glutathione is a critical tripeptide antioxidant that neutralizes reactive oxygen species (ROS) and is a vital cofactor for antioxidant enzymes. The synthesis of GSH is limited by the availability of cysteine. NASELC, being more cell-permeable than NAC, provides a more efficient supply of cysteine intracellularly. Inside the cell, NASELC is rapidly de-esterified to NAC and subsequently deacetylated to yield cysteine, which then participates in the synthesis of GSH.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a master regulator of the antioxidant response in cells. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, specific cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, upregulating their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.[3][4]
Edaravone, a potent free radical scavenger, also exerts some of its neuroprotective effects through the activation of the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes like HO-1.[3]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Nrf2/ARE Signaling Pathway Activated by NASELC
References
- 1. mdpi.com [mdpi.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection | MDPI [mdpi.com]
- 4. Keap1-Nrf2/ARE Pathway-based Investigation into the Mechanism of Edaravone Dexborneol in Cerebral Infarction Model Neuroprotection | Cellular and Molecular Biology [cellmolbiol.org]
Comparative Analysis of Delivery Systems for N-Acetyl-L-cysteine and its Derivatives
Introduction
N-acetyl-L-cysteine (NAC) is a potent antioxidant and mucolytic agent with established therapeutic applications, including the treatment of acetaminophen overdose and respiratory conditions.[1][2] Its therapeutic potential is also being explored for a wide range of disorders involving oxidative stress, such as neurodegenerative diseases and cancer.[1][2] However, the clinical utility of NAC is often limited by its low oral bioavailability, which is estimated to be between 6% and 10%.[3][4] This poor bioavailability is attributed to extensive first-pass metabolism in the gut wall and liver.[4] To overcome these limitations, various novel drug delivery systems have been developed to enhance the therapeutic efficacy of NAC and its derivatives, such as N-Acetyl-S-ethyl-L-cysteine (NASELC).
This guide provides a comparative analysis of different delivery systems for NAC, focusing on nanoparticles, liposomes, and hydrogels. While specific data for NASELC is limited, the principles and formulation strategies discussed here for NAC are highly relevant for the development of delivery systems for its derivatives. The information is intended for researchers, scientists, and drug development professionals.
Comparative Data of N-Acetyl-L-cysteine Delivery Systems
The following tables summarize the physicochemical properties and in vitro performance of various NAC-loaded delivery systems based on published experimental data.
Table 1: Nanoparticle-Based Delivery Systems for NAC
| Delivery System Type | Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Characteristics | Reference(s) |
| Solid Lipid Nanoparticles (SLN) | Compritol 888 ATO, Poloxamer 188 | 159.10 ± 15.36 | 62.56 ± 1.25 | Not Reported | ~95% release | [3] |
| Nanostructured Lipid Carriers (NLC) | Precirol ATO 5, Oleic Acid, Poloxamer 188 | 99.23 ± 11.21 | 86.32 ± 1.24 | Not Reported | Slower release than SLNs | [3] |
| Lipid-Polymer Hybrid Nanoparticles | PLGA, Lecithin | 81.8 ± 1.3 | 67 ± 5.7 | 38 ± 2.1 | Sustained release | [5] |
| Chitosan-β-Lactoglobulin Nanoparticles | Chitosan, β-Lactoglobulin | ~118 | 51 - 89 | Not Reported | pH-sensitive, sustained release up to 58h | [6][7] |
| Silk Fibroin Nanoparticles | Silk Fibroin | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Table 2: Liposomal and Hydrogel-Based Delivery Systems for NAC
| Delivery System Type | Composition | Key Features | In Vitro Release Characteristics | Reference(s) |
| Liposomes | DPPC | Encapsulation efficiency of ~35% with vesicle size < 200 nm. | Not Reported | [9] |
| Liposomes | Non-GMO Sunflower Lecithin | Enhanced absorption and bioavailability. | Not Reported | [10] |
| Hydrogels | Gelatin, Methacrylate-containing polymers | Improved blood-clotting properties. | Not Reported | [11] |
| Hydrogels | Methylcellulose | Thermo-responsive; gelation at physiological temperatures. | Sustained release, dependent on NAC concentration and pH. | [12] |
| Hydrogels | Carbopol, Hydroxypropyl methylcellulose | 5% NAC hydrogel showed improved wound closure. | Release follows near-zero-order or first-order kinetics depending on concentration and pH. | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of NAC delivery systems.
Preparation of Nanoparticles
a. Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) A common method for preparing SLNs and NLCs is the hot homogenization followed by ultrasonication technique.
-
Procedure:
-
The lipid phase (e.g., Compritol 888 ATO for SLNs, or a mixture of solid and liquid lipids like Precirol ATO 5 and oleic acid for NLCs) is melted at a temperature approximately 5-10°C above its melting point.
-
NAC is dispersed or dissolved in the molten lipid phase.
-
The aqueous phase, containing a surfactant (e.g., Poloxamer 188), is heated to the same temperature.
-
The hot aqueous phase is added to the hot lipid phase and homogenized at high speed (e.g., 12,000 rpm) for a few minutes to form a coarse emulsion.
-
The resulting pre-emulsion is then sonicated using a probe sonicator to reduce the particle size to the nanometer range.
-
The nanoemulsion is then cooled in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.[3]
-
b. Lipid-Polymer Hybrid Nanoparticles These can be prepared using a nanoprecipitation and self-assembly method.
-
Procedure:
-
PLGA and lecithin are dissolved in an organic solvent such as acetone.
-
NAC is dissolved in a small amount of water and then added to the organic solution.
-
This organic phase is then added dropwise into an aqueous phase under constant stirring.
-
The organic solvent is evaporated under reduced pressure, leading to the formation of hybrid nanoparticles.[5]
-
Characterization of Delivery Systems
a. Particle Size and Zeta Potential Analysis Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential of nanoparticles in a colloidal suspension.
-
Procedure:
b. Encapsulation Efficiency (EE) and Drug Loading (DL) The amount of drug encapsulated within the delivery system is a critical parameter.
-
Procedure:
-
The nanoparticle suspension is centrifuged at high speed to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.
-
The amount of free NAC in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The nanoparticles in the pellet can be dissolved in a suitable solvent, and the amount of encapsulated NAC is determined.
-
EE and DL are calculated using the following formulas:
-
EE (%) = (Total amount of NAC - Amount of free NAC) / Total amount of NAC * 100
-
DL (%) = (Weight of NAC in nanoparticles) / (Weight of nanoparticles) * 100[5]
-
-
In Vitro Drug Release Studies
The release profile of NAC from the delivery system is typically evaluated using the dialysis bag method.[16][17]
-
Procedure:
-
A known amount of the NAC-loaded formulation is placed in a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of NAC in the withdrawn samples is determined by HPLC or another suitable analytical method.[14][16][17]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Characterization
The following diagram illustrates a typical experimental workflow for the preparation and characterization of NAC-loaded nanoparticles.
Signaling Pathways of N-Acetyl-L-cysteine
NAC exerts its therapeutic effects through various signaling pathways, primarily related to its antioxidant and anti-inflammatory properties. The diagram below highlights some of the key pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mims.com [mims.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetyl-l-cysteine/l-Cysteine-Functionalized Chitosan-β-Lactoglobulin Self-Assembly Nanoparticles: A Promising Way for Oral Delivery of Hydrophilic and Hydrophobic Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Liposomal N-Acetylcysteine - CD Bioparticles [cd-bioparticles.net]
- 11. Improvement of the wound healing properties of hydrogels with N-acetylcysteine through their modification with methacrylate-containing polymers - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. The Influence of N-Acetylcysteine-Enriched Hydrogels on Wound Healing in a Murine Model of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redox potential sensitive N-acetyl cysteine-prodrug nanoparticles inhibit the activation of microglia and improve neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles [mdpi.com]
- 17. eurofins.it [eurofins.it]
Safety Operating Guide
Personal protective equipment for handling N-Acetyl-S-ethyl-L-cysteine
Disclaimer: No specific Safety Data Sheet (SDS) for N-Acetyl-S-ethyl-L-cysteine was publicly available at the time of this document's creation. The following guidance is based on the safety data of structurally related compounds, namely N-Acetyl-L-cysteine and N-Acetyl-L-cysteine ethyl ester. It is imperative to treat this compound with caution and to consult the direct supplier for a substance-specific SDS. The information provided here is for guidance purposes and should be supplemented by a thorough risk assessment by qualified professionals.
This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following PPE is recommended based on the hazard profiles of similar compounds.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use.[2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | Wear a lab coat and closed-toe shoes. Consider additional protective clothing if there is a risk of significant skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risks.
2.1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
2.2. Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory.
-
After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Characterization:
-
It is the responsibility of the waste generator to correctly classify the waste in accordance with local, regional, and national regulations.
3.2. Disposal of Unused Material:
-
Dispose of unused this compound as hazardous chemical waste.
-
Contact a licensed professional waste disposal service for proper disposal.[4]
-
Do not dispose of the material down the drain or in household garbage.[4]
3.3. Container Disposal:
-
Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[4]
-
Containers can be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Key Safety Considerations
This diagram outlines the logical relationships between the primary safety precautions.
Caption: Core Safety Principles for Chemical Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
